Anacetrapib
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-3-[[2-(4-fluoro-2-methoxy-5-propan-2-ylphenyl)-5-(trifluoromethyl)phenyl]methyl]-4-methyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25F10NO3/c1-14(2)22-11-23(25(43-4)12-24(22)31)21-6-5-18(28(32,33)34)9-17(21)13-41-15(3)26(44-27(41)42)16-7-19(29(35,36)37)10-20(8-16)30(38,39)40/h5-12,14-15,26H,13H2,1-4H3/t15-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZLGJHLQGUVPN-HAWMADMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(=O)N1CC2=C(C=CC(=C2)C(F)(F)F)C3=CC(=C(C=C3OC)F)C(C)C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](OC(=O)N1CC2=C(C=CC(=C2)C(F)(F)F)C3=CC(=C(C=C3OC)F)C(C)C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25F10NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90236452 | |
| Record name | Anacetrapib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90236452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
637.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875446-37-0 | |
| Record name | Anacetrapib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=875446-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anacetrapib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875446370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anacetrapib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06630 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Anacetrapib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90236452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-3-[[4'-fluoro-5'-isopropyl-2'-methoxy-4-(trifluoromethyl) biphenyl-2-yl]methyl]-4-methyl-1,3-oxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANACETRAPIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7T269PR6S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Anacetrapib on Cholesteryl Ester Transfer Protein (CETP)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Anacetrapib is a potent and selective inhibitor of the cholesteryl ester transfer protein (CETP), a key plasma protein involved in reverse cholesterol transport. By blocking the action of CETP, this compound effectively modulates lipid profiles, leading to a significant increase in high-density lipoprotein cholesterol (HDL-C) and a reduction in low-density lipoprotein cholesterol (LDL-C). This technical guide provides a comprehensive overview of the molecular mechanism of this compound's interaction with CETP, supported by quantitative data from pivotal clinical trials, detailed experimental methodologies for assessing its activity, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its pharmacological effect by directly binding to CETP and inhibiting its function of transferring cholesteryl esters (CE) from HDL to apolipoprotein B-containing lipoproteins (such as VLDL and LDL) and triglycerides (TG) in the reverse direction.[1]
Atomistic molecular dynamics simulations and structural studies suggest that this compound has a strong affinity for the hydrophobic tunnel within the CETP molecule, specifically near the N-terminal opening.[2][3] By lodging itself in this tunnel, this compound creates a physical blockage, hindering the diffusion of cholesteryl esters out of the CETP protein.[2] This inhibition effectively halts the lipid transfer process.
Furthermore, evidence suggests that this compound promotes the formation of a stable complex between CETP and HDL. This sequestration of CETP on the surface of HDL particles further contributes to its inhibitory effect by preventing it from engaging with other lipoproteins.[2] Some studies also propose that this compound may induce conformational changes in CETP, particularly affecting the flexibility of helix X, a region crucial for the lipid exchange process.[2][4]
The net effect of CETP inhibition by this compound is a significant alteration of the reverse cholesterol transport pathway, leading to the accumulation of cholesterol in HDL particles and a decrease in the cholesterol content of LDL particles.
Quantitative Effects on Lipid Profiles
The impact of this compound on plasma lipid levels has been extensively documented in large-scale clinical trials. The following tables summarize the quantitative changes observed in key lipid parameters from the DEFINE and REVEAL studies.
Table 1: this compound-Associated Percentage Changes of Lipid Parameters Versus Placebo in Randomized Clinical Trials [5]
| Lipid Parameter | REVEAL Trial (on top of atorvastatin) | DEFINE Trial (on top of statin)[6][7] |
| HDL-C | +104% | +138% |
| LDL-C | -17% (measured by β quantification) | -40% |
| Non-HDL-C | -18% | Not Reported |
| Apolipoprotein B | -19% | -21% |
| Apolipoprotein AI | +36% | +45% |
| Triglycerides | -7% | Not Reported |
| Lipoprotein (a) | -25% | -36% |
Table 2: this compound Inhibitory Potency and Binding Affinity
| Parameter | Value | Source |
| IC50 for rhCETP | 7.9 ± 2.5 nM | [2] |
| IC50 for C13S CETP mutant | 11.8 ± 1.9 nM | [2] |
| Binding Energy (Molecular Docking) | -46.4 to -48.5 kJ mol⁻¹ | [2] |
Signaling Pathways and Experimental Workflows
Reverse Cholesterol Transport Pathway
The following diagram illustrates the central role of CETP in the reverse cholesterol transport pathway and the point of intervention for this compound.
Experimental Workflow for CETP Inhibitor Screening
The following diagram outlines a generalized workflow for screening potential CETP inhibitors like this compound using a fluorescence-based assay.
Experimental Protocols
Fluorometric CETP Activity Assay
This protocol is based on the principle of measuring the transfer of a fluorescently labeled lipid from a donor particle to an acceptor particle, mediated by CETP. Inhibition of CETP results in a decreased fluorescence signal.[8][9]
Materials:
-
Enriched Human CETP
-
Donor Molecule (containing a self-quenched fluorescent neutral lipid)
-
Acceptor Molecule
-
CETP Assay Buffer
-
This compound (or other test inhibitors)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Thaw all reagents and keep them on ice.
-
Prepare a working solution of the test inhibitor (e.g., this compound) in CETP Assay Buffer. A 100X stock solution is often prepared in a suitable solvent like DMSO.
-
-
Assay Setup:
-
In a 96-well microplate, set up the following reactions:
-
Enzyme Control (EC): CETP, Donor Molecule, Acceptor Molecule, and Assay Buffer.
-
Inhibitor Wells: CETP, Donor Molecule, Acceptor Molecule, Assay Buffer, and the test inhibitor at various concentrations.
-
Background Control (BC): Donor Molecule, Acceptor Molecule, and Assay Buffer (without CETP).
-
Solvent Control (if applicable): EC components with the same concentration of solvent used for the inhibitor.
-
-
-
Incubation:
-
Pre-incubate the plate at 37°C for 30 minutes, protected from light.[8]
-
-
Measurement:
-
Data Analysis:
-
For kinetic assays, determine the slope of the fluorescence increase in the linear range for all wells.
-
Calculate the percent inhibition using the following formula: % Inhibition = [(Slope_EC - Slope_Inhibitor) / Slope_EC] * 100
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
-
Scintillation Proximity Assay (SPA) for CETP Inhibition
This assay measures the transfer of a radiolabeled cholesteryl ester from a donor lipoprotein to a biotinylated acceptor lipoprotein. The signal is detected when the radiolabeled acceptor binds to a streptavidin-coated SPA bead.
Materials:
-
Recombinant human CETP (rhCETP)
-
[³H]CE-labeled HDL donor particles
-
Biotinylated LDL acceptor particles
-
Streptavidin-coated SPA beads
-
Assay buffer
-
Test inhibitors
-
96-well microplate
-
Microplate scintillation counter
Procedure:
-
Reaction Mixture Preparation:
-
In a microplate, combine the [³H]CE-labeled HDL donor particles, biotinylated LDL acceptor particles, rhCETP, and the test inhibitor at various concentrations in the assay buffer.
-
-
Incubation:
-
Incubate the reaction mixture for a defined period (e.g., 3 hours) at 37°C to allow for the CETP-mediated transfer of [³H]CE.
-
-
Signal Detection:
-
Add the streptavidin-coated SPA beads to each well. The biotinylated LDL acceptor particles that have received the [³H]CE will bind to the beads.
-
-
Measurement:
-
Measure the scintillation counts in a microplate scintillation counter. Only the radiolabel in close proximity to the SPA beads will generate a signal.
-
-
Data Analysis:
-
Calculate the percent inhibition based on the reduction in scintillation counts in the presence of the inhibitor compared to the control (no inhibitor).
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
-
Molecular Dynamics (MD) Simulations
MD simulations are used to model the interaction between this compound and CETP at an atomic level, providing insights into the binding mechanism and conformational changes.[10][11]
General Protocol Outline:
-
System Setup:
-
Obtain the crystal structure of CETP from a protein data bank.
-
Model the this compound molecule.
-
Place the this compound molecule near the putative binding site on CETP.
-
Solvate the protein-ligand complex in a water box with appropriate ions to neutralize the system.
-
-
Simulation Parameters:
-
Simulation Protocol:
-
Perform an energy minimization of the system to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 310 K).
-
Equilibrate the system under constant volume and then constant pressure.
-
Run a production simulation for a sufficient length of time (e.g., 100 ns) to observe the binding event and protein dynamics.[10]
-
-
Analysis:
-
Analyze the trajectory to determine the binding mode of this compound, key interacting residues, and any conformational changes in CETP.
-
Calculate binding free energies to quantify the affinity of this compound for CETP.
-
Conclusion
This compound is a highly effective inhibitor of CETP that significantly alters lipid metabolism by blocking the transfer of cholesteryl esters from HDL to LDL. Its mechanism of action involves direct binding to the hydrophobic tunnel of CETP, leading to a "plug-in-groove" inhibition and stabilization of the CETP-HDL complex. The profound effects of this compound on HDL-C and LDL-C levels, as demonstrated in major clinical trials, underscore its potential as a therapeutic agent for dyslipidemia. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of CETP inhibitors.
References
- 1. Randomized Evaluation of the Effects of this compound through Lipid-modification (REVEAL)-A large-scale, randomized, placebo-controlled trial of the clinical effects of this compound among people with established vascular disease: Trial design, recruitment, and baseline characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How this compound Inhibits the Activity of the Cholesteryl Ester Transfer Protein? Perspective through Atomistic Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ahajournals.org [ahajournals.org]
- 7. This compound - Treatment for Atherosclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. abcam.com [abcam.com]
- 9. abcam.com [abcam.com]
- 10. Discovery of novel cholesteryl ester transfer protein (CETP) inhibitors by a multi-stage virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
Anacetrapib's Impact on Lipid Profiles in Preclinical Models: A Technical Overview
An in-depth technical guide for researchers, scientists, and drug development professionals on the core effects of anacetrapib on lipid profiles in preclinical models.
This compound, a potent inhibitor of the cholesteryl ester transfer protein (CETP), has demonstrated significant effects on lipid metabolism in a variety of preclinical models.[1] Its primary mechanism of action involves blocking the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL).[2][3] This inhibition leads to substantial increases in HDL cholesterol (HDL-C) and decreases in LDL cholesterol (LDL-C).[2][4]
Quantitative Effects on Lipid Profiles
The following tables summarize the quantitative changes in lipid profiles observed in key preclinical studies involving this compound administration.
Table 1: Effects of this compound on Lipid Profiles in E3L.CETP Mice
| Parameter | Control | This compound (30 mg/kg/day) | % Change |
| Total Cholesterol (mg/dL) | Data not specified | Data not specified | - |
| (V)LDL-C (mg/dL) | ~250 | ~100 | ~ -60% |
| HDL-C (mg/dL) | ~50 | ~125 | ~ +150% |
| Triglycerides (mg/dL) | ~150 | ~100 | ~ -33% |
| Plasma PCSK9 (ng/mL) | ~200 | ~105 | -47% |
Data derived from studies on APOE3-Leiden.CETP (E3L.CETP) mice fed a Western-type diet for 4 weeks.[5]*
Table 2: Effects of this compound on Lipid Profiles in Vervet Monkeys
| Parameter | Baseline | This compound (3 mg/kg/day) | % Change from Baseline | This compound (10 mg/kg/day) | % Change from Baseline |
| HDL-C (mg/dL) | 52 ± 4 | 80 ± 5 | +54% | 83 ± 5 | +59% |
| LDL-C (mg/dL) | 49 ± 6 | 41 ± 5 | -16% | 36 ± 4 | -26% |
Data represents mean ± SEM.[6]
Key Signaling Pathways and Mechanisms of Action
This compound's influence on lipid profiles is primarily mediated through two distinct mechanisms: one dependent on CETP inhibition and another independent of it.
-
CETP-Dependent Mechanism: this compound binds to CETP, preventing it from shuttling cholesteryl esters (CE) from HDL to VLDL and LDL particles in exchange for triglycerides (TG).[2][3] This leads to an accumulation of cholesterol in HDL particles, thereby increasing HDL-C levels, and a reduction in the cholesterol content of LDL particles.[3]
-
CETP-Independent Mechanism: Studies in E3L mice have revealed that this compound can reduce (V)LDL-C and plasma proprotein convertase subtilisin/kexin type 9 (PCSK9) levels even in the absence of CETP.[5] The reduction in PCSK9 leads to an increase in the number of hepatic LDL receptors, which in turn enhances the clearance of LDL particles from circulation.[4][5]
Experimental Protocols
The methodologies employed in preclinical evaluations of this compound are crucial for interpreting the resulting lipid profile data. Below are detailed protocols from key studies.
Study in E3L.CETP Mice
-
Animal Model: Female APOE*3-Leiden mice transgenic for human CETP (E3L.CETP). These mice exhibit a more human-like lipoprotein metabolism.[5]
-
Diet: Animals were fed a Western-type diet containing 0.25% cholesterol for a 4-week period.[5]
-
Drug Administration: this compound was supplemented in the diet at a dose of 30 mg/kg of body weight per day.[5]
-
Sample Collection: After a 4-hour fast, blood was collected via tail bleeding.[5]
-
Lipid Analysis: Plasma total cholesterol, HDL-C, and triglycerides were measured. (V)LDL-C was calculated as total cholesterol minus HDL-C. Plasma PCSK9 levels were also determined.[5]
-
Gene Expression Analysis: Liver tissues were collected for microarray and qPCR analyses to evaluate the expression of genes involved in cholesterol biosynthesis and metabolism, such as Pcsk9.[5]
-
Lipoprotein Clearance Studies: To assess the clearance of lipoprotein remnants, radiolabeled VLDL-mimicking particles were injected, and the decay of the radiolabel in plasma was monitored over time.[5]
Study in Vervet Monkeys
-
Animal Model: Female African green monkeys (Chlorocebus pygerythrus).[6]
-
Drug Administration: this compound was administered orally at doses of 3 and 10 mg/kg/day.[6]
-
Lipid Analysis: Plasma total cholesterol, HDL-C, LDL-C, and triglyceride levels were measured using an automated chemistry analyzer.[6]
-
Lipoprotein Profiling: Fast protein liquid chromatography (FPLC) was used to separate and quantify the cholesterol content within different lipoprotein fractions.[6]
References
- 1. dovepress.com [dovepress.com]
- 2. How this compound Inhibits the Activity of the Cholesteryl Ester Transfer Protein? Perspective through Atomistic Simulations | PLOS Computational Biology [journals.plos.org]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound reduces (V)LDL cholesterol by inhibition of CETP activity and reduction of plasma PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dalcetrapib and this compound differently impact HDL structure and function in rabbits and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Anacetrapib and its Role in Reverse Cholesterol Transport: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anacetrapib is a potent inhibitor of the Cholesteryl Ester Transfer Protein (CETP), a key plasma protein involved in the metabolism of lipoproteins.[1][2] By blocking CETP, this compound significantly alters the landscape of cholesterol transport, most notably by increasing high-density lipoprotein cholesterol (HDL-C) and decreasing low-density lipoprotein cholesterol (LDL-C).[1][3] This guide provides an in-depth technical overview of this compound's mechanism of action, its impact on reverse cholesterol transport (RCT), and the key experimental findings from preclinical and major clinical trials.
Core Mechanism: CETP Inhibition
CETP facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B (ApoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and LDL, in exchange for triglycerides.[4] This process contributes to the maturation of VLDL into LDL and the remodeling of HDL particles. This compound binds to CETP, inducing a nonproductive complex with HDL and thereby blocking the transfer of cholesteryl esters.[5] This inhibition leads to the accumulation of larger, cholesteryl ester-rich HDL particles and a reduction in the cholesterol content of LDL particles.[4][6]
Impact on Reverse Cholesterol Transport
Reverse cholesterol transport is a critical pathway for the removal of excess cholesterol from peripheral tissues, such as macrophages in the arterial wall, and its transport back to the liver for excretion. This compound's inhibition of CETP influences multiple stages of this pathway.
Enhanced Cholesterol Efflux
A crucial initial step in RCT is the efflux of cholesterol from peripheral cells to HDL particles. Studies have shown that HDL from subjects treated with this compound has an enhanced capacity to promote cholesterol efflux from macrophages.[7][8] This increased efflux is dependent on the ATP-binding cassette transporters ABCA1 and ABCG1.[7] The HDL particles from this compound-treated individuals are enriched in apolipoprotein E (apoE) and lecithin-cholesterol acyltransferase (LCAT), which may contribute to their increased efflux potential.[7]
Remodeling of HDL Particles
This compound treatment leads to a significant increase in the concentration of large, cholesterol-rich HDL2 particles, as well as pre-β HDL particles.[4] Pre-β HDL is considered a primary acceptor of cholesterol from peripheral cells via ABCA1. The increase in these HDL subspecies suggests an enhanced capacity for the initial steps of RCT.
Increased Macrophage-to-Feces RCT
Preclinical studies in hamsters have demonstrated that this compound promotes the entire macrophage-to-feces RCT pathway. In these studies, radiolabeled cholesterol from macrophages was traced to HDL, the liver, and ultimately into the feces. This compound treatment resulted in a significant increase in the appearance of the tracer in both fecal cholesterol and bile acids, indicating an overall enhancement of cholesterol excretion.[9]
Quantitative Data from Key Studies
The effects of this compound on lipid profiles and cardiovascular outcomes have been extensively studied in large-scale clinical trials, most notably the DEFINE and REVEAL trials.
| Parameter | DEFINE Trial (this compound 100 mg/day)[3] | REVEAL Trial (this compound 100 mg/day)[10] |
| HDL-C | +138% | +104% |
| LDL-C | -40% | -17% (by β-quantification) |
| ApoA-I | +45% | +36% |
| ApoB | -21% | -18% |
| Lipoprotein(a) | -36% | -25% |
| Triglycerides | Modest Decrease | Not specified |
| Major Coronary Events | Not powered for outcomes | 9% relative risk reduction (p=0.004) |
Experimental Protocols
Macrophage Cholesterol Efflux Assay
This assay measures the capacity of HDL to accept cholesterol from macrophages, a key initial step in RCT.
Methodology:
-
Cell Culture: J774 macrophages are plated and loaded with fluorescently labeled cholesterol (e.g., BODIPY-cholesterol) or radiolabeled cholesterol ([³H]-cholesterol).[8][9]
-
ApoB Depletion: Plasma samples from subjects are treated to remove ApoB-containing lipoproteins, isolating the HDL fraction.[8]
-
Efflux Incubation: The cholesterol-loaded macrophages are incubated with the ApoB-depleted plasma (containing HDL) for a specified period.
-
Quantification: The amount of labeled cholesterol transferred from the cells to the media is quantified using a fluorescence plate reader or liquid scintillation counting.
-
Calculation: Cholesterol efflux capacity is expressed as the percentage of labeled cholesterol that has moved from the cells to the medium relative to the total labeled cholesterol in the well.[8]
Experimental Workflow for Macrophage Cholesterol Efflux Assay
Caption: Workflow for the macrophage cholesterol efflux assay.
In Vivo Macrophage-to-Feces Reverse Cholesterol Transport
This method tracks the movement of cholesterol from macrophages to feces in a living organism.
Methodology:
-
Macrophage Labeling: J774 macrophages are labeled in vitro with [³H]-cholesterol.[9]
-
Injection: The labeled macrophages are injected into the peritoneal cavity of hamsters.
-
Sample Collection: Over a 48-hour period, blood samples are collected at various time points, and feces are collected continuously.
-
Tracer Measurement: The amount of [³H]-cholesterol is measured in plasma, isolated HDL, liver tissue, and feces (separated into neutral and acidic sterols).
-
Analysis: The appearance of the radiolabel in each compartment over time provides a measure of the rate and extent of macrophage-derived cholesterol transport through the RCT pathway.[9]
Experimental Workflow for In Vivo Macrophage-to-Feces RCT
Caption: Workflow for in vivo macrophage-to-feces RCT studies.
CETP Activity Assay
This assay quantifies the cholesteryl ester transfer activity in plasma.
Methodology:
-
Assay Components: The assay typically uses a donor particle containing a fluorescently labeled neutral lipid and an acceptor particle.[11]
-
Incubation: Plasma samples are incubated with the donor and acceptor particles.
-
Measurement: The transfer of the fluorescent lipid from the donor to the acceptor particle is measured by an increase in fluorescence intensity.
-
Inhibition Assessment: The assay can be performed in the presence of varying concentrations of this compound to determine its inhibitory potency.
Signaling Pathways and Logical Relationships
This compound's Effect on Reverse Cholesterol Transport
Caption: this compound inhibits CETP, enhancing the RCT pathway.
Logical Relationship of this compound's Actions
Caption: Logical flow of this compound's effects on lipids and CV risk.
Conclusion
This compound, through its potent inhibition of CETP, significantly modulates the reverse cholesterol transport pathway. It enhances the cholesterol efflux capacity of HDL and promotes the overall movement of cholesterol from peripheral tissues to excretion. While the substantial increase in HDL-C was initially the primary focus, the reduction in LDL-C is now considered a major contributor to the observed reduction in cardiovascular events in the REVEAL trial.[10] The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and professionals in the field of lipid metabolism and cardiovascular drug development. Further investigation into the functional properties of the modified HDL particles and the long-term effects of CETP inhibition will continue to be an important area of research.
References
- 1. Randomized Evaluation of the Effects of this compound through Lipid-modification (REVEAL)—A large-scale, randomized, placebo-controlled trial of the clinical effects of this compound among people with established vascular disease: Trial design, recruitment, and baseline characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Model-Based Development of this compound, a Novel Cholesteryl Ester Transfer Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Treatment for Atherosclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. This compound, a New CETP Inhibitor: The New Tool for the Management of Dyslipidemias? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How this compound Inhibits the Activity of the Cholesteryl Ester Transfer Protein? Perspective through Atomistic Simulations | PLOS Computational Biology [journals.plos.org]
- 6. Measurement of LDL-C after treatment with the CETP inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cholesterol Efflux Potential and Anti-inflammatory Properties of HDL following Treatment with Niacin or this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of this compound on Cholesterol Efflux Capacity: A Substudy of the DEFINE Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound promotes reverse cholesterol transport and bulk cholesterol excretion in Syrian golden hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. roarbiomedical.com [roarbiomedical.com]
Anacetrapib's impact on HDL and LDL particle size and function
Anacetrapib, a potent and selective inhibitor of the cholesteryl ester transfer protein (CETP), has demonstrated significant effects on the size and function of high-density lipoprotein (HDL) and low-density lipoprotein (LDL) particles. This technical guide provides an in-depth analysis of these impacts, supported by quantitative data from pivotal clinical trials and detailed experimental methodologies.
Mechanism of Action of this compound
This compound exerts its primary effect by inhibiting CETP, a plasma protein that facilitates the transfer of cholesteryl esters (CE) from HDL to apolipoprotein B (ApoB)-containing lipoproteins (VLDL, IDL, and LDL) in exchange for triglycerides (TG).[1] By blocking this transfer, this compound remodels lipoprotein composition and metabolism.[1]
The inhibition of CETP leads to two main consequences:
-
An accumulation of cholesteryl esters within HDL particles, resulting in larger, CE-rich HDL.[1]
-
A depletion of cholesteryl esters in VLDL and LDL particles.[1]
This altered composition affects the catabolism and plasma residence time of these lipoproteins.[1][2]
Impact on High-Density Lipoprotein (HDL)
This compound administration leads to substantial changes in HDL cholesterol levels, particle size distribution, and functionality.
HDL Particle Size and Concentration
Treatment with this compound results in a profound increase in HDL cholesterol (HDL-C) levels, often more than doubling the baseline values.[2][3][4] This is accompanied by a significant shift in the HDL particle landscape:
-
Increase in Large HDL: this compound promotes the formation of large, cholesterol-rich HDL2 particles.[2][5] This is a direct consequence of CETP inhibition, as the retention of cholesteryl esters within HDL prevents their transfer to other lipoproteins, leading to particle enlargement.[1]
-
Effects on Pre-β HDL: Studies have shown that this compound treatment is associated with an increase in pre-β HDL particles.[2][5][6] Pre-β HDL is the initial acceptor of cholesterol from peripheral cells, a critical first step in reverse cholesterol transport. In vivo studies in hamsters treated with this compound showed increased levels of pre-β HDL.[7][8]
HDL Function: Cholesterol Efflux Capacity (CEC)
Cholesterol efflux capacity (CEC) is a key metric of HDL function, quantifying the ability of HDL to accept cholesterol from macrophages. Multiple studies have demonstrated that this compound significantly enhances CEC.[9][10][11] This improvement in HDL function appears to be independent of the sheer increase in HDL-C levels, suggesting a qualitative enhancement of the HDL particles.[9][11]
A substudy of the DEFINE trial found that this compound increased CEC, and this effect was particularly pronounced in men and in patients with diabetes who had a specific haptoglobin genotype (1-1).[9][12] This suggests that the functional benefit of this compound on HDL may be influenced by patient-specific factors.[9]
Impact on Low-Density Lipoprotein (LDL)
This compound not only elevates HDL-C but also significantly lowers LDL cholesterol (LDL-C).[2][13] The mechanisms underlying this effect are multifaceted and involve changes in LDL particle size, composition, and clearance.
LDL Particle Size and Concentration
This compound treatment leads to a reduction in the total number of LDL particles.[14] However, the effect across different LDL subfractions is not uniform:
-
Reduction in Medium to Small LDL: this compound significantly decreases the concentrations of medium and small LDL particles (LDL 2a, 2b, and 3a).[14]
-
Increase in Very Small LDL: Conversely, an increase in the smallest and most dense LDL particles (LDL 4b) has been observed.[14]
This shift in LDL particle distribution is a notable consequence of CETP inhibition. While larger LDL particles are reduced, the accumulation of very small particles is a consistent finding.[14]
LDL Metabolism and Clearance
The reduction in LDL-C is attributed to several mechanisms:
-
Increased LDL Catabolism: this compound alters the composition of LDL particles, potentially increasing their triglyceride content and particle size, which may enhance their affinity for the LDL receptor, leading to increased clearance from circulation.[2][5][15]
-
Reduced Production: By preventing the transfer of cholesteryl esters from HDL to VLDL (the precursor to LDL), this compound reduces the cholesterol content available for the formation of new LDL particles.[1]
-
CETP-Independent PCSK9 Reduction: Studies in mice have shown that this compound can decrease plasma levels of proprotein convertase subtilisin/kexin type 9 (PCSK9) independently of CETP inhibition.[5][16] Lower PCSK9 levels lead to increased availability of LDL receptors on the liver surface, further enhancing the clearance of LDL particles.[15][16]
Quantitative Data from Clinical Trials
The following tables summarize the quantitative impact of this compound on key lipid parameters and lipoprotein particle concentrations from major clinical trials.
Table 1: Percentage Change in Lipid and Apolipoprotein Levels with this compound
| Parameter | DEFINE Trial[3][17] | REVEAL Trial[2][18] | REALIZE Trial[2] |
| HDL Cholesterol | +138.1% | +104% | +102.1% |
| LDL Cholesterol | -39.8% | -17% to -41%* | -39.7% |
| Non-HDL Cholesterol | -31.7% | -18% | -36.4% |
| Apolipoprotein AI (ApoAI) | +44.7% | +36% | +32.9% |
| Apolipoprotein B (ApoB) | -21% | -18% | -24.8% |
| Lipoprotein(a) [Lp(a)] | -36.4% | -25% | -27.9% |
| Triglycerides (TG) | -6.8% | -7% | -5.5% |
| Note: LDL-C reduction in REVEAL was -17% by ultracentrifugation and -41% by direct method.[1][2] |
Table 2: Placebo-Adjusted Changes in Lipoprotein Particle Concentrations with this compound
| Lipoprotein Particle Subfraction | This compound Alone[14] | This compound + Atorvastatin[14] |
| Total LDL Particles | ↓ Significant Reduction | ↓ Significant Reduction |
| Large LDL (LDL 1) | ↓ | ↓ |
| Medium LDL (LDL 2a, 2b) | ↓ | ↓ |
| Small LDL (LDL 3a, 3b) | ↓ | ↓ |
| Very Small LDL (LDL 4a, 4b) | ↑ (Increase) | ↑ (Increase) |
| Large IDL | ↓ | ↓ |
| Medium & Small VLDL | ↓ | ↓ |
Experimental Protocols
The characterization of lipoprotein particle size, concentration, and function relies on specialized laboratory techniques.
Measurement of Lipoprotein Particle Size and Concentration
Several methods are employed to analyze lipoprotein subclasses, each with its own principles:[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique measures the signal from the terminal methyl groups of lipids within lipoprotein particles. The signal's characteristics are influenced by the particle's size, allowing for the quantification and sizing of different lipoprotein subclasses.[19][20]
-
Gradient Gel Electrophoresis (GGE): Lipoproteins are separated based on their size as they migrate through a polyacrylamide gel with a pore size gradient. Smaller particles travel further, allowing for the identification of distinct subclasses.[19][21]
-
Ion Mobility (IM): This gas-phase electrophoretic method separates particles based on their size and charge after they have been ionized. It can simultaneously measure particle concentration and size distribution.[14]
-
Ultracentrifugation: This is a classic method that separates lipoproteins based on their density. Sequential ultracentrifugation at different densities allows for the isolation of VLDL, IDL, LDL, and HDL fractions.[19][21]
Measurement of Cholesterol Efflux Capacity (CEC)
The CEC assay is a functional test that measures the ability of a patient's plasma (specifically, the ApoB-depleted fraction containing HDL) to promote the removal of cholesterol from cultured cells, typically macrophages.[9][12]
Detailed Protocol Steps:
-
Cell Culture: Macrophages (e.g., J774 cell line) are cultured in plates.[12]
-
Cholesterol Labeling: The macrophages are loaded with cholesterol that has been labeled with a radioactive (e.g., ³H-cholesterol) or fluorescent (e.g., BODIPY-cholesterol) tag.[12]
-
Incubation: The labeled cells are then incubated with the patient's ApoB-depleted plasma for a specified period (e.g., 4 hours). During this time, the HDL particles in the plasma accept the labeled cholesterol from the cells.
-
Quantification: After incubation, the amount of labeled cholesterol that has moved from the cells into the liquid medium is measured.
-
Calculation: CEC is expressed as the percentage of the labeled cholesterol that was effluxed from the cells into the medium, relative to the total amount of label in the cells at the start of the incubation.[9]
Conclusion
This compound profoundly alters the lipoprotein landscape by inhibiting CETP. It drives a significant increase in HDL-C, primarily by creating large, cholesterol-rich HDL2 particles, and enhances HDL's functional ability to mediate cholesterol efflux. Simultaneously, it lowers LDL-C by reducing the concentration of most LDL subfractions and promoting their clearance through multiple mechanisms, including a novel, CETP-independent reduction of PCSK9. While treatment does result in an increase in very small, dense LDL particles, the overall effect observed in the REVEAL trial was a reduction in major coronary events, suggesting a net clinical benefit to the lipid profile modifications induced by this compound.[2][13][18][22] This comprehensive impact on both HDL and LDL particle size and function underscores the complex and potentially beneficial role of CETP inhibition in managing dyslipidemia.
References
- 1. The Trials and Tribulations of CETP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a New CETP Inhibitor: The New Tool for the Management of Dyslipidemias? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholesteryl ester transfer protein and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. mdpi.com [mdpi.com]
- 6. Treatment with this compound increases HDL apoA-I and CETP levels - - PACE-CME [pace-cme.org]
- 7. In vivo effects of this compound on preβ HDL: improvement in HDL remodeling without effects on cholesterol absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo effects of this compound on preβ HDL: improvement in HDL remodeling without effects on cholesterol absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound on Cholesterol Efflux Capacity: A Substudy of the DEFINE Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. Effect of this compound on Cholesterol Efflux Capacity: A Substudy of the DEFINE Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. lipid.org [lipid.org]
- 14. Changes in LDL particle concentrations after treatment with the cholesteryl ester transfer protein inhibitor this compound alone or in combination with atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound reduces (V)LDL cholesterol by inhibition of CETP activity and reduction of plasma PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Randomized Evaluation of the Effects of this compound through Lipid-modification (REVEAL)—A large-scale, randomized, placebo-controlled trial of the clinical effects of this compound among people with established vascular disease: Trial design, recruitment, and baseline characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. REVEAL: Randomised Evaluation of the Effects of this compound through Lipid-modification — Clinical Trial Service Unit & Epidemiological Studies Unit (CTSU) [ctsu.ox.ac.uk]
- 19. Review of Laboratory Methods to Determine HDL and LDL Subclasses and Their Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 21. High-density lipoprotein - Wikipedia [en.wikipedia.org]
- 22. Randomized Evaluation of the Effects of this compound Through Lipid Modification - American College of Cardiology [acc.org]
Pharmacokinetics and pharmacodynamics of Anacetrapib in animal models
An in-depth technical guide on the pharmacokinetics and pharmacodynamics of Anacetrapib in animal models for researchers, scientists, and drug development professionals.
Introduction
This compound (MK-0859) is a potent and selective inhibitor of the cholesteryl ester transfer protein (CETP).[1][2] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins (like VLDL and LDL) in exchange for triglycerides.[3][4] By inhibiting this process, this compound was developed as a therapeutic agent to raise HDL cholesterol (HDL-C) and lower low-density lipoprotein cholesterol (LDL-C), thereby potentially reducing cardiovascular risk.[4][5] While several CETP inhibitors failed in clinical trials due to lack of efficacy or adverse effects, this compound showed a reduction in major coronary events in the REVEAL trial.[6][7] Understanding its profile in preclinical animal models is crucial for interpreting clinical outcomes and guiding future research.
This guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in various animal models, details the experimental methodologies employed, and visualizes the key mechanistic pathways.
Pharmacokinetics in Animal Models
The pharmacokinetic profile of this compound has been characterized in several species, including rats, mice, and non-human primates. A key feature is its lipophilicity, which influences its distribution and long half-life.
Absorption and Bioavailability
This compound is orally active and rapidly absorbed, with peak plasma concentrations (Tmax) typically observed around 4 hours post-dose in healthy human subjects, a timeline that informs preclinical study design.[8][9] In animal models, it exhibits low to moderate oral bioavailability.
-
Rats : Oral bioavailability was approximately 38%.[10]
-
Rhesus Monkeys : Oral bioavailability was approximately 13%.[10]
The absorption of this compound is significantly influenced by food, with high-fat meals increasing exposure substantially.[8][9] Plasma AUC and Cmax increase in a less than dose-proportional manner over a wide oral dose range in both rats and monkeys, suggesting potential saturation of absorption at higher doses.[10]
Distribution
As a lipophilic compound, this compound distributes extensively into tissues, particularly adipose tissue. Preclinical studies in rats, mice, and non-human primates were conducted to characterize this deposition.[11][12] This accumulation in adipose tissue is a primary contributor to its very long terminal half-life observed in humans.
Metabolism and Excretion
This compound undergoes metabolism primarily through oxidation, leading to a series of hydroxylated metabolites which are then conjugated with glucuronic acid before excretion.[10]
-
Excretion Route : The primary route of excretion in both rats and monkeys is through the feces.[10]
-
Recovery : After an oral dose of [14C]-labeled this compound, approximately 80% of the dose was recovered in rats and 90% in monkeys within 48 hours.[10] The majority of the excreted dose was unchanged parent drug.[10]
-
Biliary and Urinary Excretion : Biliary excretion accounted for about 15% of the dose, while urinary excretion was minimal (<2%).[10]
Pharmacokinetic Data Summary
The following table summarizes key pharmacokinetic parameters of this compound in preclinical animal models.
| Parameter | Rat | Rhesus Monkey |
| Oral Bioavailability | ~38% | ~13% |
| Dose Proportionality | Less than proportional increase in AUC over 1-500 mg/kg | Less than proportional increase in AUC over 1-500 mg/kg |
| Primary Metabolism | Oxidation and Glucuronidation | Oxidation and Glucuronidation |
| Primary Excretion Route | Feces (~80% of dose recovered in 48h) | Feces (~90% of dose recovered in 48h) |
| Tissue Distribution | Significant deposition in adipose tissue | Significant deposition in adipose tissue |
Table 1: Summary of this compound Pharmacokinetic Parameters in Animal Models.[10][11]
Pharmacodynamics in Animal Models
The primary pharmacodynamic effect of this compound is the potent inhibition of CETP activity, which leads to significant alterations in the lipoprotein profile. These effects have been consistently demonstrated across multiple animal models that express CETP, such as transgenic mice, hamsters, rabbits, and non-human primates.[13]
Effects on Lipoprotein Profile
This compound treatment results in robust, dose-dependent changes to plasma lipids.
-
HDL-C and ApoA-I : A substantial increase in HDL-C and its main apolipoprotein, ApoA-I, is the most prominent effect.[6] In rhesus macaques, a 150 mg/kg daily dose for 10 days increased HDL-C by over 110%.[14] In dyslipidemic hamsters, a 20 mpk/day dose increased HDL-C by 63%.[15]
-
LDL-C and ApoB : The drug effectively lowers LDL-C and ApoB.[6] In rhesus macaques, LDL-C was reduced by more than 60%.[14][16] In hamsters, the reduction was 45%.[15]
-
Triglycerides (TG) : A modest decrease in triglyceride levels is also observed.[6]
-
PCSK9 : In rhesus macaques, this compound treatment led to statistically significant reductions in plasma proprotein convertase subtilisin/kexin type 9 (PCSK9).[14][16] This effect is considered CETP-independent and contributes to LDL-C lowering.[16]
Pharmacodynamic Data Summary
The tables below summarize the quantitative effects of this compound on lipid parameters in key animal models.
| Animal Model | Dose | Duration | CETP Inhibition | HDL-C Change | LDL-C Change | Reference |
| Rhesus Macaques | 150 mg/kg/day | 10 days | >70% | >+110% | >-60% | [14] |
| Dyslipidemic Hamsters | 20 mg/kg/day | Chronic | N/A | +63% | -45% | [15] |
| Syrian Golden Hamsters | 10 mg/kg/day | 2 weeks | 94% | +47% | N/A | [17] |
Table 2: Pharmacodynamic Effects of this compound on Lipoproteins in Animal Models.
Effects on Reverse Cholesterol Transport (RCT)
This compound has been shown to enhance key steps in the RCT pathway, the process by which excess cholesterol is removed from peripheral tissues and transported to the liver for excretion.
-
Cholesterol Efflux : In vitro studies using plasma from this compound-treated hamsters showed an increased capacity for cholesterol efflux via ABCA1, ABCG1, and SR-BI transporters.[15][17] Combination therapy with an LCAT activator further enhanced ABCG1- and SR-BI-mediated efflux in hamsters.[15]
-
Macrophage-to-Feces RCT : In Syrian golden hamsters, this compound treatment increased the flux of macrophage-derived cholesterol to feces by increasing both fecal neutral sterol and bile acid excretion, indicating an overall promotion of RCT.[17]
Mechanism of Action and Signaling Pathways
This compound's mechanism involves direct inhibition of CETP and downstream consequences on lipoprotein metabolism and cholesterol transport.
CETP Inhibition
This compound binds reversibly to CETP, blocking its lipid transfer functions.[5] This prevents the exchange of cholesteryl esters from HDL for triglycerides from VLDL and LDL. The direct result is the accumulation of larger, cholesterol-rich HDL particles and a change in the composition and catabolism of LDL particles.
Pathways of LDL-C Reduction
The reduction in LDL-C is multifactorial and not solely a direct consequence of blocked lipid transfer.
-
Increased LDL Catabolism : this compound-induced changes in LDL particle composition, such as increased triglyceride content, may enhance their affinity for LDL receptors, leading to faster clearance from circulation.[6]
-
Decreased PCSK9 Levels : this compound has been shown to decrease plasma PCSK9 levels in animal models.[14][16] Lower PCSK9 levels reduce the degradation of LDL receptors, thereby increasing the number of active receptors on hepatocytes available to clear LDL particles. This effect appears to be independent of CETP inhibition.[16]
Enhancement of Reverse Cholesterol Transport
This compound's impact on HDL metabolism enhances the overall RCT pathway. By increasing the number of HDL particles, particularly pre-β HDL and large α-2 HDL, it boosts the capacity for cholesterol efflux from peripheral cells like macrophages.[6][17]
References
- 1. This compound - Treatment for Atherosclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Model-Based Development of this compound, a Novel Cholesteryl Ester Transfer Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-driven triglyceride lowering explained: the fortuitous role of CETP in the intravascular catabolism of triglyceride-rich lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How this compound Inhibits the Activity of the Cholesteryl Ester Transfer Protein? Perspective through Atomistic Simulations | PLOS Computational Biology [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. Effects of this compound in Patients with Atherosclerotic Vascular Disease. — Clinical Trial Service Unit & Epidemiological Studies Unit (CTSU) [ctsu.ox.ac.uk]
- 8. Single-dose pharmacokinetics and pharmacodynamics of this compound, a potent cholesteryl ester transfer protein (CETP) inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quantitation of this compound in human and animal adipose by liquid chromatography with mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. This compound as a potential cardioprotective strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of this compound on plasma lipids, apolipoproteins and PCSK9 in healthy, lean rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. researchgate.net [researchgate.net]
- 17. This compound promotes reverse cholesterol transport and bulk cholesterol excretion in Syrian golden hamsters - PMC [pmc.ncbi.nlm.nih.gov]
Anacetrapib: A Technical Examination of Potential Off-Target Effects in Preliminary Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anacetrapib, a potent inhibitor of the cholesteryl ester transfer protein (CETP), was developed to raise high-density lipoprotein cholesterol (HDL-C) and lower low-density lipoprotein cholesterol (LDL-C), thereby reducing the risk of atherosclerotic cardiovascular disease. Unlike its predecessor, torcetrapib, which was terminated due to significant off-target toxicities including increased blood pressure and aldosterone levels, this compound has demonstrated a more favorable safety profile in large-scale clinical trials. However, a detailed analysis of preliminary and mechanistic studies reveals several potential off-target or unexpected effects that warrant closer examination by the scientific community. This technical guide provides an in-depth summary of these findings, focusing on quantitative data, detailed experimental protocols, and the visualization of associated molecular pathways and workflows.
I. Effects on Adrenal Steroidogenesis: An In Vitro Perspective
A significant concern with the CETP inhibitor class has been the potential for off-target effects on adrenal steroid production, as observed with torcetrapib. While clinical trials with this compound have not shown significant increases in aldosterone, a key preclinical study has explored its effects on adipocyte-derived aldosterone production.
Quantitative Data: In Vitro Aldosterone Production
| Cell Line | Treatment | Concentration | Aldosterone Production (pg/mL) | Fold Change vs. Control | Reference |
| Human Adipocytes (SW872) | Control | - | 196 | 1.0 | [1] |
| This compound | Not Specified | 434 | 2.2 | [1] | |
| Torcetrapib | Not Specified | 668 | 3.4 | [1] | |
| Dalcetrapib | Not Specified | 348 | 1.8 | [1] |
Experimental Protocol: In Vitro Aldosterone Production in Adipocytes
Cell Culture and Treatment: Human adipocytes (SW872 cell line) and mouse adipocytes (3T3-L1 cell line) were utilized. These cells were chosen to investigate both CETP-dependent and independent effects, as SW872 cells express CETP while 3T3-L1 cells do not. Cells were cultured under standard conditions. For experimentation, cells were treated with CETP inhibitors (this compound, torcetrapib, dalcetrapib) or vehicle control.
Measurement of Aldosterone Production: Aldosterone concentration in the cell culture supernatant was quantified using an enzyme-linked immunosorbent assay (ELISA).
Investigation of Signaling Pathways: To elucidate the mechanism of aldosterone induction, cells were pre-treated with specific inhibitors of various signaling molecules prior to the addition of CETP inhibitors. These included inhibitors for Nox1/4 (GKT137831), Nox1 (ML171), mitochondrial reactive oxygen species (rotenone), and STAT3 (S3I-201).
Gene Expression Analysis: The expression of genes involved in steroidogenesis, such as CYP11B2, CYP11B1, and Steroidogenic Acute Regulatory Protein (StAR), was measured using quantitative real-time polymerase chain reaction (qRT-PCR).
Measurement of Reactive Oxygen Species (ROS): The production of superoxide and hydrogen peroxide was quantified to assess the involvement of oxidative stress in the observed effects.
Signaling Pathway: this compound-Induced Aldosterone Production in Adipocytes
II. Effects on Lipoprotein Metabolism Beyond CETP Inhibition
This compound's influence on lipoprotein metabolism extends beyond the expected changes in HDL-C and LDL-C. Preliminary studies have revealed significant effects on Lipoprotein(a) and Very-Low-Density Lipoprotein Triglycerides (VLDL-TG).
Quantitative Data: Lipoprotein Metabolism
| Parameter | Treatment Group | Baseline (mean) | Post-treatment (mean) | Percent Change | p-value | Reference |
| Lipoprotein(a) (nmol/L) | This compound | 52.9 | 32.1 | -39.6% | <0.001 | [2] |
| apo(a) Production Rate | - | - | -41% | - | [2] | |
| apo(a) Fractional Catabolic Rate | - | - | No significant change | - | [2] | |
| VLDL-TG Pool Size (mg) | This compound + Atorvastatin | 557 | 479 | -14% | 0.04 | [3] |
| VLDL-TG Fractional Catabolic Rate (pools/h) | 0.28 | 0.36 | +29% | 0.002 | [3] | |
| VLDL-TG Production Rate (mg/h) | 156 | 178 | +14% (trend) | >0.05 | [3] | |
| This compound Monotherapy | 540 | 540 | No significant change | >0.05 | [3] | |
| VLDL-TG Fractional Catabolic Rate (pools/h) | 0.27 | 0.38 | +41% (trend) | 0.11 | [3] | |
| VLDL-TG Production Rate (mg/h) | 146 | 203 | +39% | 0.014 | [3] |
Experimental Protocol: Lipoprotein Kinetic Studies
Study Design: These investigations typically employ a randomized, double-blind, placebo-controlled design. Participants are often studied at baseline and after a defined treatment period with this compound, either as monotherapy or in combination with a statin.
Stable Isotope Infusion: To measure the kinetics of lipoproteins, a stable isotope tracer, such as 2H3-leucine, is administered intravenously as a bolus followed by a constant infusion. This allows for the labeling of newly synthesized apolipoproteins.
Sample Collection and Analysis: Blood samples are collected at multiple time points following the isotope infusion. Lipoprotein fractions (e.g., VLDL, LDL, Lp(a)) are isolated from plasma using ultracentrifugation. The isotopic enrichment of the tracer in the apolipoproteins of interest (e.g., apo(a) in Lp(a), apoB in VLDL) is measured using mass spectrometry.
Kinetic Modeling: The rates of production and fractional catabolism of the lipoproteins are calculated using multicompartmental modeling of the isotopic enrichment data over time.
Experimental Workflow: Lipoprotein Kinetic Study
III. Other Potential Off-Target and Unexpected Effects
A. Blood Pressure
In the large-scale REVEAL trial, this compound was associated with a small but statistically significant increase in blood pressure.[4]
| Parameter | This compound Group | Placebo Group | Difference | Reference |
| Systolic Blood Pressure | +0.7 mmHg | - | 0.7 mmHg | [4] |
| Diastolic Blood Pressure | +0.3 mmHg | - | 0.3 mmHg | [4] |
The precise mechanism for this modest pressor effect remains to be elucidated.
B. Glucose Homeostasis
The REVEAL trial also observed a slight reduction in the incidence of new-onset diabetes in the this compound group compared to placebo.[4]
| Outcome | This compound Group | Placebo Group | Rate Ratio (95% CI) | p-value | Reference |
| New-Onset Diabetes | 5.3% | 6.0% | 0.89 (0.79-1.00) | 0.0496 | [4] |
The underlying biological pathways for this potential beneficial effect on glucose metabolism are not yet fully understood.
C. Cholesterol Efflux Capacity
A substudy of the DEFINE trial investigated the effect of this compound on cholesterol efflux capacity, a key step in reverse cholesterol transport.
| Parameter | Treatment | Standardized β (95% CI) | p-value | Reference |
| Cholesterol Efflux Capacity | This compound | 0.23 (0.05-0.41) | <0.05 | [5] |
Experimental Protocol: Cholesterol Efflux Capacity Assay
Cell Culture: J774 macrophages are used as the cholesterol donor cells.
Cholesterol Labeling: The macrophages are labeled with a fluorescent cholesterol analog, such as boron dipyrromethene difluoride–labeled cholesterol.
Efflux Assay: The labeled macrophages are incubated with apolipoprotein B-depleted plasma from study participants (baseline and post-treatment). The amount of fluorescent cholesterol that is effluxed from the cells into the plasma is quantified.
Data Analysis: The cholesterol efflux capacity is expressed as the percentage of fluorescent cholesterol released from the cells into the plasma over a defined period.
Experimental Workflow: Cholesterol Efflux Capacity Assay
IV. Summary and Future Directions
This compound, while largely devoid of the severe off-target effects that plagued earlier CETP inhibitors, exhibits a nuanced profile of potential off-target and unexpected biological activities. The in vitro induction of adipocyte-derived aldosterone, although not observed clinically, highlights a potential signaling pathway that warrants further investigation, particularly in the context of the drug's known accumulation in adipose tissue. The mechanisms behind the modest increase in blood pressure and the slight reduction in new-onset diabetes remain key areas for future research.
The effects of this compound on lipoprotein metabolism, specifically the reduction of Lp(a) via decreased production and the enhanced catabolism of VLDL-TG, represent potentially beneficial activities that are independent of its primary mechanism of CETP inhibition. Similarly, the observed increase in cholesterol efflux capacity suggests a positive impact on reverse cholesterol transport.
For drug development professionals, these findings underscore the importance of comprehensive preclinical and mechanistic studies to fully characterize the biological effects of a drug candidate, even when large clinical trials suggest a generally safe profile. For researchers and scientists, the potential off-target effects of this compound provide fertile ground for investigating novel pathways in cardiometabolic disease. Further elucidation of the molecular mechanisms underlying these observations will be crucial for a complete understanding of this compound's clinical effects and for the future development of safer and more effective therapies targeting lipid metabolism and cardiovascular disease.
References
- 1. Impact of drug distribution into adipose on tissue function: The cholesteryl ester transfer protein (CETP) inhibitor this compound as a test case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CETP (Cholesteryl Ester Transfer Protein) Inhibition With this compound Decreases Production of Lipoprotein(a) in Mildly Hypercholesterolemic Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CETP (Cholesteryl Ester Transfer Protein) Inhibition With this compound Decreases Production of Lipoprotein(a) in Mildly Hypercholesterolemic Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Anacetrapib dosage and administration in mouse models of atherosclerosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of anacetrapib, a cholesteryl ester transfer protein (CETP) inhibitor, in mouse models of atherosclerosis. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound and similar compounds.
Introduction
This compound is a potent inhibitor of CETP, a plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL).[1][2] By inhibiting CETP, this compound effectively increases HDL cholesterol (HDL-C) levels while reducing non-HDL cholesterol (non-HDL-C), a key factor in the development of atherosclerosis.[1] Studies in transgenic mouse models expressing human CETP have demonstrated that this compound dose-dependently reduces the progression of atherosclerosis.[3] This effect is primarily attributed to the reduction in non-HDL-C.
Mice do not naturally express CETP, making transgenic models such as the APOE*3Leiden.CETP mouse essential for studying the effects of CETP inhibitors.[3][4] These mice develop a human-like lipoprotein profile and are susceptible to diet-induced atherosclerosis, providing a valuable translational model for cardiovascular research.[5]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on key parameters in APOE*3Leiden.CETP mice fed a Western-type diet for 21 weeks.
Table 1: Effect of this compound on Plasma CETP Activity and Lipid Profile
| This compound Dosage (mg/kg/day) | CETP Activity Reduction (%) | Non-HDL-C Reduction (%) | HDL-C Increase (%) |
| 0.03 | 59 | 24 | 30 |
| 0.3 | Not specified | Not specified | Not specified |
| 3 | Not specified | Not specified | Not specified |
| 30 | 100 | 45 | 86 |
Data sourced from a 21-week intervention study in APOE3Leiden.CETP mice.*
Table 2: Effect of this compound on Atherosclerotic Lesion Area
| This compound Dosage (mg/kg/day) | Atherosclerotic Lesion Area Reduction (%) |
| 0.03 | 41 |
| 0.3 | Not specified |
| 3 | Not specified |
| 30 | 92 |
Data sourced from a 21-week intervention study in APOE3Leiden.CETP mice.*
Experimental Protocols
Animal Model and Atherosclerosis Induction
Mouse Strain: APOE*3Leiden.CETP transgenic mice are recommended for these studies as they express human CETP and develop diet-induced atherosclerosis with a human-like lipoprotein profile.[4][5]
Protocol for Atherosclerosis Induction:
-
House male or female APOE*3Leiden.CETP mice (8-12 weeks old) in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
To induce atherosclerosis, switch the mice from a standard chow diet to a Western-type diet (WTD) containing 15% (w/w) fat (e.g., from cocoa butter) and 0.1-0.25% (w/w) cholesterol.[6]
-
Continue the WTD for the duration of the study (e.g., 21 weeks) to allow for the development of atherosclerotic plaques.
This compound Dosing and Administration
Formulation: this compound is a lipophilic compound.[3] For administration in the diet, it should be thoroughly mixed with the powdered WTD to ensure uniform distribution. The specific vehicle for initial solubilization of this compound before mixing with the diet should be determined based on its solubility characteristics (e.g., dissolved in a small amount of a suitable oil before being incorporated into the feed).
Administration:
-
Calculate the required concentration of this compound in the diet based on the average daily food consumption of the mice and the target dosage in mg/kg/day.
-
Prepare diets containing the desired concentrations of this compound (e.g., corresponding to dosages of 0.03, 0.3, 3, and 30 mg/kg/day).
-
Provide the respective diets to the different experimental groups of mice ad libitum throughout the study period.
-
Monitor food intake and body weight regularly to ensure the intended dosage is being administered.
Plasma Lipid Profile Analysis
Sample Collection:
-
At specified time points during the study and at the terminal endpoint, collect blood from the mice via a suitable method (e.g., retro-orbital bleeding or cardiac puncture) into EDTA-coated tubes.
-
Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Store the plasma at -80°C until analysis.
Protocol for Lipid Analysis:
-
Thaw plasma samples on ice.
-
Determine the concentrations of total cholesterol, HDL-C, and triglycerides using commercially available enzymatic colorimetric kits according to the manufacturer's instructions.
-
Calculate non-HDL-C by subtracting the HDL-C concentration from the total cholesterol concentration.
-
For a more detailed analysis of lipoprotein distribution, perform fast protein liquid chromatography (FPLC) on pooled plasma samples from each group.
Quantification of Atherosclerotic Lesions
Tissue Collection and Preparation:
-
At the end of the treatment period, euthanize the mice.
-
Perfuse the circulatory system with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).
-
Carefully dissect the entire aorta from the aortic root to the iliac bifurcation.
En Face Analysis of the Aorta:
-
Clean the aorta of surrounding adipose and connective tissue.
-
Open the aorta longitudinally and pin it flat on a suitable surface.
-
Stain the aorta with Oil Red O solution to visualize lipid-rich atherosclerotic plaques.
-
Acquire high-resolution images of the stained aorta.
-
Use image analysis software (e.g., ImageJ) to quantify the total aortic surface area and the Oil Red O-positive (lesion) area.
-
Express the extent of atherosclerosis as the percentage of the total aortic surface area covered by lesions.
Aortic Root Cross-Section Analysis:
-
Embed the upper part of the heart and the aortic root in a suitable medium (e.g., paraffin or OCT compound).
-
Prepare serial cross-sections (e.g., 5-10 µm thick) of the aortic root.
-
Stain the sections with hematoxylin and eosin (H&E) for general morphology and Oil Red O for lipid deposition.
-
Capture images of the stained sections at the level of the aortic valves.
-
Use image analysis software to measure the total lesion area in the aortic root.
Measurement of CETP Activity
Protocol:
-
Use a commercially available fluorescence-based CETP activity assay kit. These assays typically measure the transfer of a fluorescently labeled lipid from a donor particle to an acceptor particle.
-
Follow the manufacturer's instructions for the assay. This will generally involve incubating a small volume of mouse plasma with the donor and acceptor particles.
-
Measure the change in fluorescence over time using a fluorescence plate reader.
-
Calculate the CETP activity based on the rate of fluorescence change and express it as a percentage of the activity in the control group.
Visualizations
Caption: Experimental workflow for evaluating this compound in a mouse model.
Caption: Proposed signaling pathways of this compound in atherosclerosis.
References
- 1. A sensitive and convenient method for lipoprotein profile analysis of individual mouse plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mild Exercise Does Not Prevent Atherosclerosis in APOE*3‐Leiden.CETP Mice or Improve Lipoprotein Profile of Men with Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Quantification of Atherosclerosis in Mice [jove.com]
- 5. MPD: HMDPpheno2: project protocol [phenome.jax.org]
- 6. ahajournals.org [ahajournals.org]
Protocol for dissolving Anacetrapib in DMSO for in vitro experiments
Anacetrapib, a potent inhibitor of the Cholesteryl Ester Transfer Protein (CETP), is a compound of significant interest in cardiovascular research. Its role in modulating lipid profiles, specifically by increasing high-density lipoprotein (HDL) cholesterol and decreasing low-density lipoprotein (LDL) cholesterol, makes it a valuable tool for in vitro studies aimed at understanding lipid metabolism and developing novel therapeutics for dyslipidemia. Proper preparation of this compound solutions is paramount for obtaining reliable and reproducible experimental data. This document provides a comprehensive protocol for dissolving this compound in Dimethyl Sulfoxide (DMSO) for use in a variety of in vitro applications.
Data Presentation: this compound in DMSO
The following table summarizes the key quantitative data for the preparation and storage of this compound solutions in DMSO.
| Parameter | Value | Reference / Note |
| Molecular Weight | 637.5 g/mol | - |
| Solubility in DMSO | ≥ 100 mg/mL (≥ 156.86 mM) | Use fresh, anhydrous DMSO for best results as moisture can reduce solubility.[1] |
| Recommended Stock Concentration | 10 mM - 50 mM | A 10 mM stock solution is a common starting point for most in vitro assays. |
| Final DMSO Concentration in Assay | < 0.1% (v/v) | High concentrations of DMSO can be toxic to cells; it is crucial to minimize the final concentration.[2][3] |
| Storage of Stock Solution | -20°C (up to 1 year) or -80°C (up to 2 years) | Aliquoting is recommended to avoid repeated freeze-thaw cycles.[4] |
| Appearance of Solution | Clear, colorless | Visually inspect for any precipitation before use. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO, which can then be serially diluted to the desired working concentrations for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes (amber or covered with foil to protect from light)
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (in mg) = Molarity (in M) x Volume (in L) x Molecular Weight (in g/mol ) x 1000
-
Mass (mg) = 0.010 mol/L x 0.001 L x 637.5 g/mol x 1000 = 6.375 mg
-
-
Weighing this compound:
-
Carefully weigh 6.375 mg of this compound powder using an analytical balance in a fume hood.
-
-
Dissolution:
-
Transfer the weighed this compound into a sterile amber microcentrifuge tube.
-
Add 1 mL of anhydrous, sterile DMSO to the tube.
-
-
Mixing:
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved. The solution should be clear and free of any visible particles.
-
If necessary, gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution. Ensure the solution cools to room temperature before storage.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the workflow for preparing this compound stock and working solutions for in vitro experiments.
Caption: Workflow for this compound Solution Preparation.
Signaling Pathway Diagram: this compound Inhibition of CETP
This diagram illustrates the mechanism of action of this compound, which involves the inhibition of the Cholesteryl Ester Transfer Protein (CETP) and its impact on lipoprotein metabolism.[5][6]
Caption: this compound inhibits CETP-mediated lipid transfer.
References
Application Notes and Protocols: Anacetrapib for Studying Reverse Cholesterol Transport in Hamsters
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anacetrapib is a potent and selective inhibitor of the Cholesteryl Ester Transfer Protein (CETP), a key plasma protein involved in the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins.[1][2][3] By blocking CETP, this compound effectively raises HDL cholesterol (HDL-C) levels and reduces low-density lipoprotein cholesterol (LDL-C) levels.[3][4] This dual action makes it a valuable tool for investigating the mechanisms of reverse cholesterol transport (RCT), the process by which excess cholesterol from peripheral tissues is transported to the liver for excretion.[2][5] The Syrian golden hamster is a relevant preclinical model for these studies due to its human-like lipid metabolism, including the presence of active CETP.
These application notes provide a summary of the quantitative effects of this compound in hamsters and detailed protocols for key experiments to assess its impact on reverse cholesterol transport.
Data Presentation
Table 1: Effects of this compound on Plasma Lipids and CETP Activity in Hamsters
| Parameter | This compound Treatment | % Change vs. Control | Reference |
| HDL-C | 60 mg/kg/day, 2 weeks (dyslipidemic) | +47% | [1][2] |
| HDL-C | 20 mpk/day (dyslipidemic) | +63% | [6] |
| HDL-C | 60 mg/kg/day, 2 weeks (dyslipidemic) | +52% | [7] |
| HDL-C | 60 mg/kg, once daily (normolipidemic) | +60% | [7] |
| LDL-C | 20 mpk/day (dyslipidemic) | -45% | [6] |
| LDL-C | 60 mg/kg/day, 2 weeks (dyslipidemic) | -32% | [7] |
| LDL-C | 60 mg/kg, once daily (normolipidemic) | No significant effect | [7] |
| CETP Activity | 60 mg/kg/day, 2 weeks (dyslipidemic) | -94% | [1][2] |
| CETP Activity | 60 mg/kg/day, 2 weeks (dyslipidemic) | -54% | [7] |
| CETP Activity | 60 mg/kg, once daily (normolipidemic) | -38% | [7] |
Table 2: Effects of this compound on Reverse Cholesterol Transport (RCT) in Hamsters
| RCT Parameter | This compound Treatment | % Change vs. Control | Reference |
| ³H-tracer in HDL from macrophages | 60 mg/kg/day, 2 weeks | +69% | [1][2] |
| ³H-tracer in fecal cholesterol | 60 mg/kg/day, 2 weeks | +90% | [1][2] |
| ³H-tracer in fecal bile acids | 60 mg/kg/day, 2 weeks | +57% | [1][2] |
| Bulk fecal cholesterol excretion | 60 mg/kg/day, 2 weeks (dyslipidemic) | +244% | [7] |
Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound in Reverse Cholesterol Transport.
Caption: Experimental Workflow for this compound Studies in Hamsters.
Experimental Protocols
Protocol 1: In Vivo Macrophage-to-Feces Reverse Cholesterol Transport Assay
This protocol is adapted from methodologies described in studies assessing reverse cholesterol transport in hamsters.[1][2][8]
1. Preparation of ³H-Cholesterol-Labeled Macrophages: a. Culture a suitable macrophage cell line (e.g., J774 or primary hamster macrophages). b. Label the cells by incubating with ³H-cholesterol (e.g., 5 µCi/mL) and acetylated LDL (e.g., 50 µg/mL) for 48 hours to induce foam cell formation.[8] c. Wash the radiolabeled cells with RPMI medium and then equilibrate for at least 4 hours in fresh medium containing 0.2% BSA.[8] d. Harvest the cells, wash with PBS, and resuspend in PBS at a known concentration for injection.
2. Animal Dosing and Macrophage Injection: a. House male Syrian golden hamsters individually and acclimate them to the experimental conditions. b. Treat hamsters daily by oral gavage with either vehicle (e.g., 0.5% methylcellulose) or this compound (e.g., 60 mg/kg/day) for the duration of the study (e.g., 2 weeks).[1][2][7] c. At the end of the treatment period, inject the ³H-cholesterol-labeled macrophages intraperitoneally (IP) into each hamster.[8]
3. Sample Collection: a. Collect feces from each hamster over a 72-hour period following the macrophage injection.[8] b. At the end of the collection period, anesthetize the hamsters and collect terminal blood samples via cardiac puncture. c. Perfuse the liver with saline and collect the entire organ.
4. Sample Analysis: a. Plasma: Separate plasma by centrifugation. Isolate the HDL fraction using methods like fast protein liquid chromatography (FPLC).[8] Measure the radioactivity in the HDL fraction using liquid scintillation counting. b. Feces: Homogenize the total feces collected. Extract lipids to separate the ³H-cholesterol and ³H-bile acid fractions.[8] Quantify the radioactivity in each fraction. c. Liver: Homogenize a portion of the liver and extract lipids to measure ³H-cholesterol content.[8]
5. Data Interpretation: a. An increase in ³H-tracer in the HDL fraction suggests enhanced cholesterol efflux from macrophages to HDL.[1][2] b. An increase in ³H-tracer in both the fecal neutral sterol (cholesterol) and bile acid fractions indicates a promotion of the overall macrophage-to-feces RCT pathway.[1][2]
Protocol 2: Measurement of Plasma Lipids and CETP Activity
1. Blood Collection and Processing: a. Collect blood from fasted hamsters into EDTA-containing tubes. b. Separate plasma by centrifugation at 4°C.
2. Lipid Profile Analysis: a. Measure total cholesterol, HDL-C, LDL-C, and triglycerides using commercially available enzymatic kits.[8] b. HDL separation can be performed by FPLC for more detailed lipoprotein profiling.[8]
3. CETP Activity Assay: a. CETP activity in plasma can be measured using a commercial kit.[8] These kits typically use a donor particle containing a fluorescently labeled lipid and an acceptor particle. The transfer of the fluorescent lipid from the donor to the acceptor in the presence of CETP is monitored over time. b. The percentage inhibition of CETP activity in the this compound-treated group is calculated relative to the vehicle-treated control group.
Conclusion
This compound serves as a powerful pharmacological tool to investigate the role of CETP in reverse cholesterol transport. In hamster models, its administration leads to significant alterations in lipoprotein profiles and a demonstrable enhancement of the macrophage-to-feces RCT pathway. The protocols outlined above provide a framework for researchers to quantitatively assess these effects and further elucidate the therapeutic potential of CETP inhibition.
References
- 1. This compound promotes reverse cholesterol transport and bulk cholesterol excretion in Syrian golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound promotes reverse cholesterol transport and bulk cholesterol excretion in Syrian golden hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound - Treatment for Atherosclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. Cholesteryl ester transfer protein and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. In vivo effects of this compound on preβ HDL: improvement in HDL remodeling without effects on cholesterol absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Omega 3 Fatty Acids Promote Macrophage Reverse Cholesterol Transport in Hamster Fed High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anacetrapib Treatment in ApoE*3Leiden.CETP Transgenic Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects and experimental protocols for the treatment of ApoE*3Leiden.CETP transgenic mice with Anacetrapib, a potent inhibitor of the cholesteryl ester transfer protein (CETP). This information is intended to guide researchers in designing and conducting preclinical studies to evaluate CETP inhibitors for the treatment of dyslipidemia and atherosclerosis.
Introduction
The ApoE3Leiden.CETP transgenic mouse is a well-established translational model for human hyperlipidemia and atherosclerosis.[1][2] These mice, expressing the human APOE3Leiden variant and the human CETP gene, exhibit a human-like lipoprotein profile and response to lipid-lowering therapies.[3][4][5] this compound is a CETP inhibitor that has been shown to decrease low-density lipoprotein cholesterol (LDL-C) and increase high-density lipoprotein cholesterol (HDL-C) in clinical trials.[6][7] In the ApoE*3Leiden.CETP mouse model, this compound has demonstrated significant anti-atherosclerotic effects, primarily attributed to the reduction of non-HDL-cholesterol.[6][7]
Key Findings from Preclinical Studies
Treatment with this compound in ApoE*3Leiden.CETP mice leads to several key outcomes:
-
Dose-dependent inhibition of CETP activity : this compound effectively inhibits plasma CETP activity in a dose-dependent manner.[6]
-
Modulation of Lipid Profile : It significantly decreases non-HDL-C and triglycerides while markedly increasing HDL-C.[3][6]
-
Reduction in Atherosclerosis : this compound treatment results in a dose-dependent reduction in the development of atherosclerotic lesions.[6][7]
-
Improved Plaque Stability : Higher doses of this compound have been associated with an increase in the plaque stability index.[6]
-
Additive Effects with Statins : When combined with atorvastatin, this compound shows additive anti-atherogenic effects.[6]
-
Mechanism of Action : The primary mechanism for (V)LDL-C reduction involves CETP inhibition leading to remodeled VLDL particles that are more readily cleared by the liver.[8] Additionally, a CETP-independent mechanism involving the reduction of plasma proprotein convertase subtilisin/kexin type 9 (PCSK9) levels has been identified, which can lead to increased hepatic LDL receptor (LDLR) content.[3][8]
Quantitative Data Summary
The following tables summarize the quantitative data from a key study investigating the dose-dependent effects of this compound in ApoE*3Leiden.CETP mice fed a Western-type diet for 21 weeks.[6]
Table 1: Effect of this compound on Plasma CETP Activity and Lipid Profile
| Treatment Group (mg/kg/day) | CETP Activity Reduction (%) | Non-HDL-C Reduction (%) | HDL-C Increase (%) |
| This compound (0.03) | 59 | 24 | 30 |
| This compound (0.3) | >60 | 35 | 55 |
| This compound (3) | >60 | 40 | 75 |
| This compound (30) | 100 | 45 | 86 |
| Atorvastatin (2.4) | Not Reported | Not Reported | Not Reported |
| Atorvastatin (2.4) + this compound (0.3) | Not Reported | Not Reported | Not Reported |
Data adapted from a 21-week intervention study.[6] All changes are statistically significant (P < 0.001).
Table 2: Effect of this compound on Atherosclerosis Development
| Treatment Group (mg/kg/day) | Atherosclerotic Lesion Area Reduction (%) |
| This compound (0.03) | 41 |
| This compound (0.3) | 75 |
| This compound (3) | 88 |
| This compound (30) | 92 |
| Atorvastatin (2.4) | Not Reported |
| Atorvastatin (2.4) + this compound (0.3) | 95 |
Data adapted from a 21-week intervention study.[6] All changes are statistically significant (P < 0.01 or P < 0.001).
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound treatment in ApoE*3Leiden.CETP transgenic mice.
Protocol 1: Evaluation of Dose-Dependent Effects of this compound on Atherosclerosis
1. Animal Model:
-
Female ApoE*3Leiden.CETP transgenic mice, 8-12 weeks old.[9]
-
House mice under standard conditions with a 12-hour light-dark cycle and ad libitum access to food and water.[9]
2. Diet and Treatment:
-
To induce hyperlipidemia and atherosclerosis, feed mice a semi-synthetic Western-type diet (WTD) containing 15% (w/w) fat and 0.15-0.25% (w/w) cholesterol.[9]
-
After a run-in period on the WTD, randomize mice into treatment groups based on plasma cholesterol and triglyceride levels.
-
Prepare diets containing this compound at various dosages (e.g., 0.03, 0.3, 3, and 30 mg/kg/day).[6]
-
A control group receives the WTD without the drug.
-
For combination studies, a group can receive atorvastatin (e.g., 2.4 mg/kg/day) alone or in combination with this compound.[6]
-
Administer the respective diets for a period of 21 weeks.[6]
3. Sample Collection and Analysis:
-
Collect blood samples at baseline and specified time points throughout the study via tail vein bleeding after a 4-hour fast.
-
At the end of the 21-week treatment period, euthanize mice and collect terminal blood samples via cardiac puncture.
-
Isolate plasma for lipid analysis.
-
Perfuse the heart and aorta with PBS, followed by formalin fixation.
4. Biochemical Analysis:
-
Plasma Lipids: Measure total cholesterol, HDL-C, and triglycerides using commercially available enzymatic kits. Calculate non-HDL-C by subtracting HDL-C from total cholesterol.
-
CETP Activity: Determine plasma CETP activity using a fluorometric assay that measures the transfer of a fluorescently labeled cholesteryl ester from a donor to an acceptor lipoprotein particle.
5. Atherosclerosis Analysis:
-
Excise the aortic root and embed in paraffin.
-
Prepare serial cross-sections (e.g., 5 µm) of the aortic root.
-
Stain sections with hematoxylin and eosin (H&E) to visualize and quantify the atherosclerotic lesion area.
-
Perform morphometric analysis using image analysis software to measure the total lesion area per cross-section.
-
For plaque stability analysis, stain sections for collagen (Sirius Red), macrophages (e.g., anti-MAC-3 antibody), and smooth muscle cells (e.g., anti-α-actin antibody).
Protocol 2: Investigation of this compound's Mechanism of Action on Lipoprotein Metabolism
1. Animal Model and Treatment:
-
Use female ApoE3Leiden.CETP mice and, for CETP-independent studies, ApoE3Leiden mice without the CETP transgene.[3]
-
Feed mice a Western-type diet supplemented with this compound (e.g., 30 mg/kg/day) or a control diet.[3]
2. VLDL-Triglyceride Production Rate:
-
Fast mice for 4 hours.
-
Anesthetize mice and inject a bolus of Triton WR-1339 (e.g., 500 mg/kg in saline) via the tail vein to block lipoprotein lipase-mediated clearance of VLDL.
-
Collect blood samples at baseline and at regular intervals (e.g., 15, 30, and 60 minutes) post-injection.
-
Measure plasma triglyceride concentrations at each time point.
-
The VLDL-triglyceride production rate is calculated from the slope of the triglyceride concentration versus time curve.
3. VLDL-like Emulsion Particle Clearance:
-
Prepare radiolabeled VLDL-like emulsion particles (e.g., containing [³H]cholesteryl oleate and [¹⁴C]triolein).
-
Inject the labeled emulsion particles into the tail vein of fasted mice.
-
Collect blood samples at various time points (e.g., 2, 5, 10, 15, and 30 minutes) post-injection.
-
Measure the radioactivity remaining in the plasma at each time point to determine the clearance rate.
-
At the end of the experiment, harvest organs (e.g., liver, spleen, adipose tissue) to determine the tissue-specific uptake of the radiolabels.
4. Gene and Protein Expression Analysis:
-
Isolate livers from euthanized mice.
-
For gene expression analysis, extract total RNA and perform quantitative real-time PCR (qRT-PCR) for genes of interest, such as Pcsk9, Ldlr, and genes involved in cholesterol biosynthesis.
-
For protein analysis, prepare liver lysates and perform Western blotting to determine the protein levels of LDLR and other target proteins.
-
Measure plasma PCSK9 levels using a commercially available ELISA kit.
Visualizations
Caption: Mechanism of this compound in ApoE*3Leiden.CETP mice.
Caption: Workflow for this compound atherosclerosis study.
References
- 1. researchgate.net [researchgate.net]
- 2. jcet.eu [jcet.eu]
- 3. This compound reduces (V)LDL cholesterol by inhibition of CETP activity and reduction of plasma PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CETP does not affect triglyceride production or clearance in APOE*3-Leiden mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. This compound reduces progression of atherosclerosis, mainly by reducing non-HDL-cholesterol, improves lesion stability and adds to the beneficial effects of atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholesteryl Ester Transfer Protein Inhibition Reduces Major Adverse Cardiovascular Events by Lowering Apolipoprotein B Levels [mdpi.com]
- 8. This compound reduces (V)LDL cholesterol by inhibition of CETP activity and reduction of plasma PCSK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols: Anacetrapib Stability in Cell Culture Media for Long-Term Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anacetrapib is a potent and selective inhibitor of the Cholesteryl Ester Transfer Protein (CETP).[1][2] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to very-low-density (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides.[3][4][5] By inhibiting this process, this compound effectively raises HDL cholesterol levels while reducing LDL cholesterol, making it a subject of significant interest in cardiovascular research.[3][6]
The use of this compound in long-term cell culture experiments (extending beyond 24-48 hours) requires a thorough understanding of its stability in aqueous media. As a highly lipophilic compound, its solubility and stability in culture media can be limiting factors for obtaining reliable and reproducible results. These application notes provide a summary of known stability information, protocols for preparing and handling this compound, and a detailed methodology for researchers to validate its stability under their specific experimental conditions.
This compound: Mechanism of Action
This compound's primary mechanism is the direct inhibition of CETP. This disruption of lipid transfer between lipoproteins leads to several downstream effects on cellular lipid metabolism and signaling. The figure below illustrates the established pathway.
Caption: Mechanism of CETP inhibition by this compound and its downstream effects on lipoproteins.
This compound's inhibition of CETP not only remodels lipoprotein profiles but may also indirectly influence cellular processes such as LDL receptor activity, partly through a reduction in PCSK9 levels.[6][7]
Stability and Storage of this compound Stock Solutions
Recommended Solvents and Storage
This compound is a crystalline solid with poor aqueous solubility.[8] For in vitro experiments, it is typically dissolved in organic solvents to create a concentrated stock solution.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or ethanol are suitable solvents. Solubility is approximately 20 mg/mL in DMSO and 30 mg/mL in ethanol.[8]
-
Stock Solution Storage: Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.
-
Long-Term Storage: Stock solutions are reported to be stable for at least one year when stored at -20°C and for up to two years at -80°C.[2]
Important Considerations for Aqueous Dilutions
Aqueous solutions of this compound are significantly less stable. It is not recommended to store aqueous solutions or working dilutions in culture media for more than one day without validating stability.[8] Its high lipophilicity may also lead to adsorption onto plastic surfaces of labware, potentially reducing the effective concentration in the medium over time.
Protocol: Validation of this compound Stability in Cell Culture Media
Given the lack of published data, it is crucial for researchers to determine the stability of this compound in their specific cell culture medium and under their experimental conditions. This protocol provides a framework for a stability study using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for quantification.[9][10]
Experimental Workflow Diagram
Caption: Workflow for assessing the stability of this compound in cell culture media.
Materials
-
This compound powder
-
DMSO, sterile-filtered
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with serum and supplements
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Incubator (37°C, 5% CO₂)
-
-80°C freezer
-
LC-MS/MS system
Procedure
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Prepare Spiked Media: Warm the cell culture medium to 37°C. Spike the medium with the this compound stock solution to a final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., ≤ 0.1%) to avoid solvent toxicity. Prepare a sufficient volume for all timepoints.
-
Timepoint 0 Sample: Immediately after preparation, take an aliquot of the spiked media (e.g., 500 µL). This is your T=0 sample. Store it at -80°C.
-
Incubation: Place the remaining spiked media in the incubator under standard cell culture conditions (37°C, 5% CO₂). To mimic experimental conditions accurately, use the same type of culture vessel (e.g., multi-well plate, flask) that you would use for your experiments.
-
Subsequent Timepoints: At each desired time point (e.g., 24, 48, 72, 96 hours, and up to the final day of your planned experiment), remove an aliquot of the incubated media and store it at -80°C.
-
Sample Analysis (LC-MS/MS):
-
Thaw all samples, including the T=0 sample, simultaneously.
-
Perform a sample cleanup/extraction. A protein precipitation with acetonitrile followed by centrifugation is a common starting point.
-
Analyze the supernatant by a validated LC-MS/MS method. Key parameters for this compound quantification can be adapted from published methods.[9]
-
Ionization Mode: Positive Ion Spray
-
Multiple Reaction Monitoring (MRM) Transition: m/z 638 → 283
-
-
Generate a standard curve using freshly prepared dilutions of this compound in the same culture medium to accurately quantify the concentration in your samples.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point.
-
Determine the stability as a percentage of the initial concentration found at T=0.
-
% Stability = (Concentration at T=x / Concentration at T=0) * 100
-
Data Presentation
Summarize the quantitative results in a table to easily track the stability of this compound over time.
| Time Point (Hours) | This compound Concentration (µM) | Percent Stability (%) |
| 0 | [Insert T=0 Concentration] | 100 |
| 24 | [Insert T=24h Concentration] | [Calculate %] |
| 48 | [Insert T=48h Concentration] | [Calculate %] |
| 72 | [Insert T=72h Concentration] | [Calculate %] |
| 96 | [Insert T=96h Concentration] | [Calculate %] |
| ... | ... | ... |
Protocol: Preparation and Use of this compound in Cell Culture
This protocol outlines the recommended procedure for preparing and applying this compound to cells for long-term experiments, incorporating best practices to mitigate potential stability issues.
Workflow Diagram
Caption: Recommended workflow for dosing cells with this compound in culture.
Procedure
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in high-quality, sterile DMSO. Dispense into single-use aliquots and store at -80°C.
-
Prepare Working Solution: On the day of the experiment, thaw one aliquot of the stock solution. Prepare the final working concentration by diluting the stock into pre-warmed, complete cell culture medium. Always add the drug to the media, not the other way around, and mix gently but thoroughly.
-
Dosing Cells: Remove the old medium from the cells and replace it with the freshly prepared this compound-containing medium. Include a vehicle control (medium with the same final concentration of DMSO).
-
Media Refreshment for Long-Term Studies: For experiments lasting several days or weeks, it is critical to refresh the this compound-containing medium periodically. Based on the potential for degradation in aqueous solutions, a media change every 48-72 hours is recommended. The optimal frequency should be guided by the results of your stability study (Protocol 4.0).
Conclusion
While this compound is stable for long periods as a concentrated stock solution in DMSO, its stability in aqueous cell culture media is not well-established and should not be assumed. Due to its chemical properties, degradation and loss due to adsorption are potential issues in multi-day experiments. Researchers should perform a stability validation study using the protocols provided to ensure accurate and reproducible results. Following best practices, such as using freshly prepared dilutions and periodically refreshing the media, is essential for maintaining the desired concentration of this compound throughout long-term cell culture experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cholesteryl ester transfer protein inhibition: a pathway to reducing risk of morbidity and promoting longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bjcardio.co.uk [bjcardio.co.uk]
- 5. What are CETP inhibitors and how do they work? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound lowers LDL by increasing ApoB clearance in mildly hypercholesterolemic subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Quantitation of this compound in human and animal adipose by liquid chromatography with mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitation of this compound in human and animal adipose by liquid chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lentiviral-Mediated CETP Expression in Anacetrapib Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing a lentiviral-based system to express Cholesteryl Ester Transfer Protein (CETP) in mammalian cells. This platform is designed for the in vitro study of CETP inhibitors, with a particular focus on Anacetrapib. The following sections detail the necessary protocols, from lentivirus production to functional assays, and present key quantitative data for experimental design and interpretation.
Introduction
Cholesteryl Ester Transfer Protein (CETP) is a crucial plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL).[1][2] Inhibition of CETP is a therapeutic strategy aimed at increasing HDL cholesterol (HDL-C) levels and reducing LDL cholesterol (LDL-C), thereby potentially mitigating cardiovascular disease risk.[3] this compound is a potent and selective inhibitor of CETP.[4][5] This document outlines the use of a lentiviral vector system to establish stable CETP expression in a suitable mammalian cell line (e.g., HepG2), creating a robust in vitro model for evaluating the efficacy and mechanism of action of this compound.
Data Presentation
Quantitative Analysis of this compound's Inhibitory Potency
The following table summarizes the in vitro inhibitory activity of this compound against CETP. This data is essential for determining appropriate experimental concentrations.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | Recombinant Human CETP | Cholesteryl Ester Transfer | 7.9 nM | [4][5] |
| This compound | Mutant CETP (C13S) | Cholesteryl Ester Transfer | 11.8 nM | [4][5] |
Effects of this compound on Gene Expression in HepG2 Cells
This table presents data on the dose-dependent effects of this compound on the expression of key genes involved in cholesterol metabolism in the human hepatoma cell line, HepG2.
| Concentration | Target Gene | Effect | Cell Line | Reference |
| 1 µM | LDLR | Significant reduction in protein levels (to 70% of control) | HepG2 | [6] |
| 10 µM | LDLR | Significant reduction in protein levels (to 50% of control) | HepG2 | [6] |
| 1 µM | PCSK9 | Significant reduction in protein levels (to 70% of control) | HepG2 | [6] |
| 10 µM | PCSK9 | No further significant reduction compared to 1 µM | HepG2 | [6] |
Experimental Protocols
Protocol 1: Lentiviral Vector Production for Human CETP Expression
This protocol details the generation of replication-incompetent lentiviral particles encoding human CETP in HEK293T cells.
Materials:
-
HEK293T cells (low passage, <15)
-
Lentiviral transfer plasmid encoding human CETP (e.g., pLenti-CMV-hCETP-Puro)
-
Second-generation packaging plasmids (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
High-glucose Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Opti-MEM® I Reduced Serum Medium
-
Transfection reagent (e.g., PEI, Lipofectamine® 2000, or Calcium Phosphate)
-
0.45 µm polyethersulfone (PES) filters
-
Polypropylene storage tubes
Procedure:
-
Cell Seeding:
-
The day before transfection, seed 8.5-9 x 10^6 HEK293T cells in a 10 cm culture dish with DMEM (10% FBS) without antibiotics to achieve approximately 90% confluency on the day of transfection.[7]
-
-
Transfection:
-
On the day of transfection, prepare the plasmid DNA mixture in a sterile tube. For a 10 cm dish, use a ratio of 1:1:0.2 for the transfer plasmid, packaging plasmid, and envelope plasmid, respectively (e.g., 10 µg pLenti-CMV-hCETP-Puro, 10 µg psPAX2, and 2 µg pMD2.G).[7]
-
Prepare the transfection reagent according to the manufacturer's protocol. For example, when using Lipofectamine 2000, dilute the plasmid mix and the reagent separately in Opti-MEM®, then combine and incubate for 20 minutes at room temperature.[7]
-
Gently add the transfection complex dropwise to the HEK293T cells.
-
-
Incubation and Medium Change:
-
Incubate the cells at 37°C with 5% CO2.
-
After 18 hours, carefully remove the transfection medium and replace it with 10 mL of fresh, complete growth medium.[7]
-
-
Lentivirus Harvest:
-
Virus Titration and Storage:
-
Titer the lentiviral stock to determine the number of transducing units per milliliter (TU/mL). This can be done by transducing a target cell line (e.g., HEK293T or the target cell line for the main experiment) with serial dilutions of the virus and quantifying the expression of a reporter gene (if present) or by selecting with an antibiotic (e.g., puromycin) and counting colonies.[9]
-
Aliquot the virus and store at -80°C. Avoid repeated freeze-thaw cycles.[7]
-
Protocol 2: Generation of a Stable CETP-Expressing Cell Line
This protocol describes the transduction of a target cell line (e.g., HepG2) with the produced lentivirus to create a stable cell line that constitutively expresses and secretes human CETP.
Materials:
-
Target cells (e.g., HepG2)
-
Lentiviral stock encoding human CETP
-
Complete growth medium for the target cells
-
Polybrene® (hexadimethrine bromide)
-
Puromycin (or other appropriate selection antibiotic)
Procedure:
-
Cell Seeding:
-
The day before transduction, seed the target cells in a 24-well plate at a density that will result in 50-70% confluency at the time of transduction.
-
-
Transduction:
-
On the day of transduction, thaw the lentiviral stock on ice.
-
Prepare the transduction medium by adding Polybrene® to the complete growth medium at a final concentration of 4-8 µg/mL.
-
Remove the old medium from the cells and add the transduction medium containing the desired amount of lentivirus (calculated based on the desired Multiplicity of Infection - MOI).
-
Incubate the cells at 37°C with 5% CO2 for 18-24 hours.
-
-
Medium Change and Selection:
-
After the incubation period, remove the virus-containing medium and replace it with fresh complete growth medium.
-
48-72 hours post-transduction, begin selection by adding the appropriate concentration of puromycin to the medium. The optimal concentration should be determined beforehand by performing a kill curve on the parental cell line.
-
Continue to culture the cells in the selection medium, replacing it every 3-4 days, until antibiotic-resistant colonies are visible.
-
-
Expansion and Validation of CETP Expression:
-
Isolate and expand individual resistant colonies.
-
Validate CETP expression and secretion by performing a Western blot on the cell lysate and the conditioned medium, respectively, and by conducting a CETP activity assay on the conditioned medium.
-
Protocol 3: In Vitro this compound Treatment and CETP Activity Assay
This protocol outlines the treatment of the stable CETP-expressing cell line with this compound and the subsequent measurement of CETP activity in the conditioned medium.
Materials:
-
Stable CETP-expressing cells
-
This compound
-
DMSO (vehicle control)
-
Serum-free medium
-
CETP Activity Assay Kit (Fluorometric)
-
96-well black, clear-bottom plates
Procedure:
-
Cell Seeding and Treatment:
-
Seed the stable CETP-expressing cells in a 24-well plate and allow them to reach 80-90% confluency.
-
Prepare a dilution series of this compound in serum-free medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Wash the cells with PBS and replace the medium with the this compound dilutions or the vehicle control.
-
Incubate the cells for 24-48 hours at 37°C with 5% CO2.
-
-
Collection of Conditioned Medium:
-
After the incubation period, collect the conditioned medium from each well.
-
Centrifuge the medium at 500 x g for 5 minutes to remove any cell debris.
-
-
CETP Activity Assay:
-
Perform the CETP activity assay on the collected conditioned medium according to the manufacturer's protocol of the chosen kit.
-
Typically, this involves adding a donor molecule (containing a self-quenched fluorescent lipid) and an acceptor molecule to the conditioned medium in a 96-well plate.
-
Incubate the plate at 37°C for the recommended time (e.g., 30-60 minutes).
-
Measure the increase in fluorescence (e.g., Ex/Em = 465/535 nm), which is proportional to the CETP activity.
-
Protocol 4: Analysis of HDL-C and LDL-C Levels
This protocol describes how to measure the changes in HDL-C and LDL-C levels in the conditioned medium of CETP-expressing cells following treatment with this compound.
Materials:
-
Conditioned medium from this compound-treated and control cells
-
HDL and LDL/VLDL Cholesterol Assay Kit
-
Human HDL and LDL as standards
Procedure:
-
Sample Preparation:
-
Use the conditioned medium collected in Protocol 3.
-
-
Measurement of HDL-C and LDL-C:
-
Utilize a commercially available HDL and LDL/VLDL cholesterol assay kit. These kits typically involve a precipitation step to separate HDL from LDL/VLDL.
-
Follow the manufacturer's instructions for the assay. This usually involves:
-
Precipitating the apoB-containing lipoproteins (LDL and VLDL) from a portion of the conditioned medium.
-
Measuring the cholesterol content in the supernatant (which represents HDL-C).
-
Measuring the total cholesterol in another portion of the unprecipitated conditioned medium.
-
Calculating LDL-C using the Friedewald formula (if triglyceride levels are also measured and are below 400 mg/dL) or by subtracting the HDL-C from the total cholesterol of the apoB-depleted supernatant.
-
-
-
Data Analysis:
-
Compare the HDL-C and LDL-C levels in the conditioned medium from this compound-treated cells to the vehicle-treated control cells to determine the effect of the inhibitor on cholesterol distribution.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound studies.
Caption: CETP-mediated lipid transfer pathway and this compound's inhibitory action.
Caption: Logical flow of the experimental approach.
References
- 1. An Improved Protocol for the Production of Lentiviral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1769030.fs1.hubspotusercontent-na1.net [1769030.fs1.hubspotusercontent-na1.net]
- 3. This compound, a New CETP Inhibitor: The New Tool for the Management of Dyslipidemias? [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Modulating cholesteryl ester transfer protein activity maintains efficient pre-β-HDL formation and increases reverse cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdanderson.org [mdanderson.org]
- 8. genecopoeia.com [genecopoeia.com]
- 9. mdanderson.org [mdanderson.org]
Troubleshooting & Optimization
Overcoming Anacetrapib solubility issues for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anacetrapib. The information provided aims to address common challenges related to the compound's solubility and formulation for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when formulating this compound for in vivo studies?
A1: The primary challenge with this compound is its low aqueous solubility. This characteristic leads to poor oral bioavailability, which can be highly variable depending on the formulation and the presence of food. For preclinical studies, achieving consistent and adequate systemic exposure is a critical hurdle that requires specialized formulation strategies.
Q2: How does food intake affect the bioavailability of this compound?
A2: Food intake, particularly fatty meals, significantly increases the oral bioavailability of this compound. Administration with a high-fat meal has been shown to increase the area under the curve (AUC) by approximately 7.5-fold and the maximum concentration (Cmax) by about 17-fold when using a hot-melt extruded (HME) tablet formulation.[1] Even a low-fat meal can increase AUC by about 2.2-fold and Cmax by 3.7-fold.[1] This food effect underscores the importance of controlling and reporting feeding conditions in preclinical in vivo experiments to ensure reproducibility.
Q3: What are some common vehicle formulations used for oral administration of this compound in animal studies?
A3: For preclinical oral gavage studies, a common and effective vehicle is an aqueous suspension of 0.5% methylcellulose.[2] In some cases, this is supplemented with a surfactant like Tween 80 to aid in wetting and dispersion of the compound. Another reported vehicle, particularly for studies in rhesus macaques, is 20% d-α-tocopherol polyethylene glycol succinate (TPGS).[3]
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective inhibitor of the Cholesteryl Ester Transfer Protein (CETP).[4][5] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins (like LDL and VLDL) in exchange for triglycerides.[6] By inhibiting CETP, this compound increases HDL cholesterol (HDL-C) levels and decreases low-density lipoprotein cholesterol (LDL-C) levels.[4][7]
Troubleshooting Guide
Issue: High variability in plasma concentrations between animals in the same dosing group.
-
Possible Cause 1: Inconsistent Formulation Preparation.
-
Solution: Ensure a standardized and reproducible protocol for preparing the this compound suspension. This includes consistent particle size of the this compound powder, uniform dispersion in the vehicle, and prevention of settling. Sonication or homogenization can aid in achieving a uniform suspension.
-
-
Possible Cause 2: Variable Food Intake.
-
Solution: As this compound's absorption is highly influenced by food, it is crucial to standardize the feeding schedule of the animals. Fasting animals overnight before dosing is a common practice to reduce variability. If dosing with food is intended, ensure all animals have equal access to the same type of meal for a consistent period before and after dosing.
-
-
Possible Cause 3: Improper Oral Gavage Technique.
-
Solution: Ensure all personnel are properly trained in oral gavage techniques to minimize stress to the animals and ensure the full dose is delivered to the stomach. Inconsistent administration can lead to variability in absorption.
-
Issue: Low systemic exposure (low AUC and Cmax) despite administration of a high dose.
-
Possible Cause 1: Poor Drug Solubilization in the GI Tract.
-
Solution: Consider using a formulation that enhances solubility. While a methylcellulose suspension is common, for a poorly soluble compound like this compound, a lipid-based formulation or a solid dispersion could significantly improve absorption. Early clinical trials utilized a liquid-filled capsule containing Imwitor and Tween.[1]
-
-
Possible Cause 2: Rapid Metabolism.
-
Solution: While this compound has a relatively low clearance, species-specific differences in metabolism can exist.[8] Investigating the metabolic profile in the chosen animal model can provide insights. However, formulation and solubility are more common culprits for low exposure with this compound.
-
Quantitative Data Summary
The following tables summarize key quantitative data regarding this compound's pharmacokinetics.
Table 1: Effect of Food on this compound Pharmacokinetics (Hot-Melt Extruded Tablet Formulation) [1]
| Meal Type | Fold Increase in AUC | Fold Increase in Cmax |
| High-Fat Meal | ~7.5 | ~17 |
| Low-Fat Meal | ~2.2 | ~3.7 |
Table 2: Oral Bioavailability of this compound in Preclinical Species [8][9]
| Species | Oral Bioavailability (%) |
| Rat | ~38 |
| Rhesus Monkey | ~13 |
Experimental Protocols
Protocol 1: Preparation of 0.5% Methylcellulose Vehicle for Oral Gavage
This protocol is adapted from standard laboratory procedures for preparing a common vehicle for insoluble compounds.
Materials:
-
Methylcellulose (400 cP)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Heating plate
-
Beakers
-
Graduated cylinders
Procedure:
-
Heat approximately one-third of the total required volume of deionized water to 60-70°C in a beaker on a heating plate with a magnetic stirrer.
-
Slowly add the required amount of methylcellulose powder to the heated water while stirring continuously to ensure the powder is wetted and dispersed.
-
Once the methylcellulose is fully dispersed, remove the beaker from the heat and add the remaining two-thirds of the deionized water as cold water or ice.
-
Continue stirring the solution in a cold water bath until it becomes clear and viscous.
-
Store the prepared 0.5% methylcellulose solution at 4°C.
Protocol 2: Preparation of this compound Suspension for Oral Gavage
Materials:
-
This compound powder
-
Prepared 0.5% methylcellulose vehicle
-
Mortar and pestle or homogenizer
-
Analytical balance
-
Spatula
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed.
-
Weigh the this compound powder accurately.
-
If necessary, reduce the particle size of the this compound powder using a mortar and pestle to improve suspension stability.
-
In a suitable container, add a small amount of the 0.5% methylcellulose vehicle to the this compound powder and triturate to form a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing or homogenizing until a uniform suspension is achieved.
-
Continuously stir the suspension before and during dosing to prevent settling of the compound.
Visualizations
This compound's Mechanism of Action: CETP Inhibition
Caption: Mechanism of this compound via CETP inhibition.
Experimental Workflow for an In Vivo Study
References
- 1. Model-Based Development of this compound, a Novel Cholesteryl Ester Transfer Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of CETP activity in vivo under non-steady-state conditions: influence of this compound on HDL-TG flux - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a New CETP Inhibitor: The New Tool for the Management of Dyslipidemias? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Treatment for Atherosclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. Cholesteryl ester transfer protein inhibition: a pathway to reducing risk of morbidity and promoting longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Pharmacokinetics, metabolism, and excretion of this compound, a novel inhibitor of the cholesteryl ester transfer protein, in rats and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Anacetrapib not showing expected HDL increase in vitro
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected results with anacetrapib in vitro, specifically regarding its effect on High-Density Lipoprotein (HDL) cholesterol.
Frequently Asked Questions (FAQs)
Q1: What is the established in vivo mechanism of action for this compound?
This compound is a reversible inhibitor of the Cholesteryl Ester Transfer Protein (CETP).[1] In vivo, CETP facilitates the transfer of cholesteryl esters (CE) from HDL to apolipoprotein B (apoB)-containing lipoproteins (like VLDL and LDL) in exchange for triglycerides.[2][3] By inhibiting CETP, this compound blocks this transfer, leading to a significant increase in HDL cholesterol (HDL-C) and a decrease in Low-Density Lipoprotein cholesterol (LDL-C).[4][5] The primary mechanism for the HDL-C increase in humans and animal models is a reduction in the fractional clearance rate of HDL's main protein, apolipoprotein A-I (apoA-I).[2][6]
Q2: Why am I not observing the expected increase in total HDL cholesterol in my in vitro assay?
This is a commonly encountered discrepancy between in vitro and in vivo results. While this compound potently inhibits CETP activity in vitro, this does not always translate to a measurable increase in the total HDL-C pool in a typical cell-free plasma incubation.[7] The in vivo increase in HDL-C is largely due to a decreased clearance of HDL particles from circulation, a complex physiological process that cannot be fully replicated in a static in vitro system.[2][6] Therefore, your in vitro assay is likely demonstrating successful CETP inhibition but lacks the biological context to show the downstream effect on HDL particle number and overall cholesterol concentration.
Q3: My in vitro experiment shows a decrease in pre-β HDL particles with this compound treatment. Is this an error?
This is not an error but an expected, though seemingly counterintuitive, in vitro finding. Studies have shown that while this compound increases pre-β HDL levels in vivo, it can inhibit the formation of pre-β HDL in vitro when human plasma is incubated.[1][8][9] This highlights a significant difference in HDL remodeling between in vitro and in vivo environments and is a key reason for the poor correlation of some HDL-related findings.
Q4: Should I be measuring direct CETP activity or changes in HDL-C levels in my in vitro screen?
For an in vitro experiment, measuring the direct inhibition of CETP activity is the most reliable indicator of this compound's potency and direct effect.[1] Assays that measure the transfer of labeled cholesteryl esters between donor (HDL) and acceptor (LDL/VLDL) lipoproteins will show a dose-dependent inhibition by this compound.[7] Relying solely on changes in total HDL-C concentration in vitro can be misleading due to the complex and often absent metabolic processes that regulate HDL levels in vivo.
Troubleshooting Guide
Problem: My assay confirms CETP inhibition by this compound, but I see no corresponding increase in HDL-C levels.
-
Possible Cause 1: In Vitro System Limitations. Standard in vitro plasma incubations lack the complex machinery of HDL metabolism and clearance (e.g., hepatic and renal involvement). The primary in vivo mechanism of HDL-C elevation—reduced apoA-I clearance—is not captured in these systems.[2]
-
Recommended Action: Shift the focus of your in vitro assay from measuring total HDL-C to quantifying direct CETP inhibition. Use a validated CETP activity assay that measures the transfer of labeled lipids between lipoprotein fractions. This provides a more accurate assessment of the compound's direct mechanism of action in vitro.
-
Possible Cause 2: Assay Incubation Time. The remodeling of HDL particles is a dynamic process. The time course of your in vitro experiment may not be sufficient to observe significant changes in the distribution of cholesterol among HDL subclasses, even if CETP is fully inhibited.
-
Recommended Action: Perform a time-course experiment to determine if longer incubation periods reveal any changes in HDL subclass distribution. However, be aware that prolonged incubation of plasma can lead to artifactual changes. The primary endpoint should remain direct CETP activity.
Problem: My results are inconsistent across different experiments or plasma donors.
-
Possible Cause 1: Variability in Plasma Composition. The lipid and lipoprotein profiles can vary significantly between different plasma lots or donors. The baseline levels of HDL, VLDL, LDL, and CETP will influence the observed effects of this compound.
-
Recommended Action: Whenever possible, use pooled plasma from multiple donors to average out individual variability. Always run a full set of controls (vehicle, positive inhibitor control) for each new batch of plasma. Characterize the baseline lipid profile of the plasma you are using.
-
Possible Cause 2: Compound Stability and Solubility. this compound is a lipophilic molecule. Poor solubility or precipitation in your assay medium can lead to lower effective concentrations and variable results.
-
Recommended Action: Ensure your vehicle/solvent system is appropriate and that this compound remains in solution at the tested concentrations. Visually inspect for any precipitation. Consider using established formulations or vehicles known to be suitable for CETP inhibitors.[10]
Quantitative Data Summary
Table 1: Comparison of this compound Effects: In Vitro vs. In Vivo
| Parameter | In Vitro Effect | In Vivo Effect (Human/Animal Models) | Citation(s) |
| CETP Activity | Potent, dose-dependent inhibition | >90% inhibition | [1][10] |
| Total HDL-C | No consistent, significant increase | Significant increase (e.g., ~138%) | [5][8][11] |
| Pre-β HDL | Inhibition of formation | Increase in particle levels | [1][8][9] |
| HDL ApoA-I | Not directly measured | Increased levels due to decreased clearance | [2][6] |
| LDL-C | Not directly measured | Significant decrease (e.g., ~40%) | [5][11] |
Table 2: In Vitro Potency of this compound
| Target | Assay System | IC₅₀ | Citation(s) |
| Recombinant Human CETP (rhCETP) | Transfer of CE from HDL to LDL | 7.9 nM | [10] |
| CETP in Human Serum | CE and TG Transfer | Potent blockade | [10] |
| HDL₃ to HDL₂ Transfer | Transfer of ³H-CE | ~200 nM | [7] |
Experimental Protocols
Protocol 1: Exogenous Substrate CETP Activity Assay
This protocol outlines a common method to measure the direct inhibitory effect of a compound on CETP activity in vitro.
-
Prepare Substrates:
-
Donor Particles: Isolate human HDL and label it with a radioactive or fluorescent cholesteryl ester (e.g., ³H-CE).
-
Acceptor Particles: Isolate human LDL or VLDL.
-
-
Reaction Setup:
-
In a microplate, combine a source of CETP (recombinant human CETP or human plasma), the labeled HDL donor particles, and the unlabeled LDL/VLDL acceptor particles in an appropriate buffer.
-
Add this compound (or vehicle control) at various concentrations.
-
-
Incubation:
-
Incubate the mixture at 37°C for a defined period (e.g., 1-4 hours) to allow for lipid transfer.
-
-
Separation and Detection:
-
Stop the reaction and separate the HDL donor and LDL/VLDL acceptor particles. A common method is to precipitate the apoB-containing acceptor lipoproteins (LDL/VLDL) with a precipitating agent (e.g., heparin/manganese chloride or dextran sulfate/magnesium chloride).
-
Centrifuge the samples to pellet the precipitated acceptor particles.
-
-
Quantification:
-
Measure the amount of labeled CE transferred to the acceptor fraction by quantifying the radioactivity or fluorescence in the pellet using a scintillation counter or fluorometer.
-
-
Analysis:
-
Calculate the percentage of CETP inhibition for each this compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. CETP inhibition with this compound Decreases Fractional Clearance Rates of HDL Apolipoprotein A-I and Plasma CETP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchmgt.monash.edu [researchmgt.monash.edu]
- 4. This compound, a New CETP Inhibitor: The New Tool for the Management of Dyslipidemias? [mdpi.com]
- 5. Defining the Safety of this compound, a CETP Inhibitor, in Patients at High Risk for Coronary Heart Disease: the DEFINE study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment with this compound increases HDL apoA-I and CETP levels - - PACE-CME [pace-cme.org]
- 7. ahajournals.org [ahajournals.org]
- 8. In vivo effects of this compound on preβ HDL: improvement in HDL remodeling without effects on cholesterol absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. challengesincardiology.com [challengesincardiology.com]
Technical Support Center: Interpreting Unexpected Changes in LDL Subclasses with Anacetrapib
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the effects of Anacetrapib on LDL subclasses. It provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may arise during experimentation, particularly the unexpected increase in small, dense LDL particles.
Frequently Asked Questions (FAQs)
Q1: We observed a significant decrease in total LDL cholesterol (LDL-C) with this compound treatment, but our particle analysis shows an increase in very small LDL subclasses. Is this an expected finding?
A1: Yes, this is a documented and somewhat paradoxical effect of this compound and other CETP inhibitors. While this compound effectively lowers total LDL-C and the concentration of large and medium-sized LDL particles, it can concurrently lead to an increase in the concentration of very small, dense LDL particles (specifically LDL 4a and 4b subclasses).[1] This discordant change is a known outcome of CETP inhibition.
Q2: What is the proposed mechanism behind the increase in small, dense LDL particles with this compound?
A2: The increase in small, dense LDL is a consequence of this compound's primary mechanism of action: the inhibition of Cholesteryl Ester Transfer Protein (CETP).
-
CETP's Normal Function: CETP facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B (apoB)-containing lipoproteins (VLDL, IDL, and LDL) in exchange for triglycerides. This process is crucial for the maturation and metabolism of these lipoproteins.
-
Effect of this compound (CETP Inhibition): By blocking CETP, this compound prevents the enrichment of LDL particles with cholesteryl esters from HDL. Instead, VLDL and IDL particles become enriched with triglycerides that would have been exchanged. This leads to an altered lipolysis cascade. The resulting LDL particles are smaller and denser, and their clearance from circulation may be altered.[1] Specifically, treatment with this compound has been shown to result in an enrichment of triglycerides and a reduction of cholesteryl esters in VLDL, IDL, and the smallest LDL fractions. This is thought to be a result of increased catabolism of large IDL and large/medium LDL particles, leading to an accumulation of very small LDL particles.[1]
Q3: Does the increase in small, dense LDL particles with this compound negate its potential atheroprotective effects?
A3: The clinical significance of the increase in very small LDL subclasses is still under investigation and remains to be fully determined.[1] While small, dense LDL is generally considered more atherogenic than larger LDL particles, the overall effect of this compound on cardiovascular outcomes is what is most important. Large clinical trials, such as the REVEAL study, have shown that this compound, on top of statin therapy, significantly reduces major coronary events.[2][3][4] This suggests that the substantial reduction in total apoB-containing lipoproteins and the profound increase in HDL-C may outweigh the potential negative impact of the increased small, dense LDL particles.
Q4: We are designing an experiment to study the effects of this compound on LDL subclasses. What are the recommended analytical methods?
A4: To accurately assess changes in LDL subclasses, high-resolution techniques are necessary. The most commonly cited methods in this compound research are:
-
Ion Mobility: This technique separates lipoprotein particles based on their size in the gas phase, providing a direct measurement of particle concentration across a spectrum of sizes.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR analyzes the signals from lipoprotein-associated lipids to determine the concentration and size of different lipoprotein particles.
Both methods are superior to traditional LDL-C measurements (e.g., Friedewald equation) for this application, as the traditional methods do not provide information on particle size or number and can be inaccurate in the context of CETP inhibition.[1]
Q5: Are there any factors that might influence the magnitude of the increase in small, dense LDL with this compound?
A5: Yes, baseline triglyceride levels appear to play a role. In some studies, the increase in small LDL subclasses (LDL 3b and 4a) with this compound was more pronounced in patients with low baseline triglyceride levels compared to those with high baseline triglycerides.[1] Therefore, it is crucial to consider the baseline metabolic characteristics of your study subjects when interpreting results.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Unexpectedly large increase in small, dense LDL particles. | This is a known effect of this compound. The magnitude can be influenced by baseline lipid profiles. | 1. Confirm the finding: Ensure the result is not due to analytical error by re-analyzing the samples. 2. Analyze baseline triglyceride levels: Stratify your data by baseline triglycerides to see if there is a differential effect.[1] 3. Review literature: Compare your findings with published data to see if they fall within the expected range of variation. |
| Discrepancy between total LDL-C reduction and LDL particle number changes. | This is expected due to the shift in LDL particle size distribution. This compound reduces the cholesterol content per LDL particle. | 1. Focus on LDL particle number (LDL-P) and apoB concentrations: These are better indicators of atherogenic particle burden than LDL-C, especially with CETP inhibitor treatment. 2. Report on all LDL subclasses: Present the full spectrum of LDL particle changes, not just the total LDL-C or LDL-P. |
| Variability in results between subjects. | Biological variability, genetic factors (e.g., CETP polymorphisms), and concomitant medications can all contribute to varied responses. | 1. Increase sample size: Ensure your study is adequately powered to detect statistically significant changes. 2. Collect detailed baseline data: Record information on diet, exercise, and other medications that could influence lipid metabolism. 3. Consider genetic analysis: If feasible, genotype subjects for relevant polymorphisms that may affect their response to this compound. |
Data Presentation
Table 1: Placebo-Adjusted Percent Changes in Lipid and Lipoprotein Parameters with this compound Monotherapy (8 weeks)
| Parameter | This compound (150 mg/d) vs. Placebo (% change) |
| LDL-C | -43% |
| Non-HDL-C | -36% |
| ApoB | -32% |
| Lp(a) | -43% |
| HDL-C | +134% |
| ApoA1 | +41% |
Data derived from a study in patients with dyslipidemia.[1]
Table 2: Placebo-Adjusted Percent Changes in LDL Subclass Particle Concentrations with this compound Monotherapy
| LDL Subclass | This compound vs. Placebo (% change) |
| Total LDL Particles | Significant Reduction |
| Large LDL (LDL 1 & 2) | Significant Reduction |
| Medium LDL (LDL 3a) | Reduction |
| Small LDL (LDL 3b) | Increase |
| Very Small LDL (LDL 4a) | Increase |
| Very Small LDL (LDL 4b) | Increase |
Data synthesized from studies utilizing ion mobility analysis.[1]
Mandatory Visualizations
Caption: Mechanism of this compound action on lipoprotein metabolism.
Caption: Troubleshooting workflow for unexpected LDL subclass changes.
Experimental Protocols
1. Lipoprotein Subclass Analysis by Ion Mobility
This method separates lipoproteins based on their size as they move through a gas-filled chamber under the influence of an electric field.
-
Sample Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Separate plasma by centrifugation at 2,500 x g for 15 minutes at 4°C.
-
Store plasma samples at -80°C until analysis.
-
Prior to analysis, thaw samples on ice.
-
-
Instrumentation and Analysis:
-
Utilize a gas-phase differential electrophoretic macromolecular mobility analyzer.
-
Introduce a small volume of plasma into the instrument.
-
The instrument will ionize the lipoprotein particles.
-
The ionized particles are then passed through a laminar gas-phase flow, and an electrical field is applied.
-
Particles are separated based on their size and electrical mobility.
-
A particle counter detects and quantifies the number of particles of each size as they exit the separation chamber.
-
-
Data Analysis:
-
The instrument's software will generate a particle size distribution curve.
-
Integrate the areas under the curve corresponding to predefined size ranges for different LDL subclasses (e.g., large, medium, small, very small).
-
Particle concentrations are typically reported in nmol/L.
-
2. Lipoprotein Subclass Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy quantifies lipoprotein subclasses by measuring the signals emitted by the terminal methyl groups of lipids within the lipoprotein particles. The spectral characteristics of these signals vary with particle size.
-
Sample Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Isolate plasma by centrifugation.
-
Transfer plasma to an NMR tube. No lipid extraction is required.
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire one-dimensional proton (¹H) NMR spectra of the plasma samples.
-
Typical parameters include a 37°C sample temperature and suppression of the water signal.
-
-
Data Processing and Analysis:
-
The complex signal from the lipid methyl groups is deconvoluted using specialized software.
-
The software uses a library of reference spectra from isolated lipoprotein subclasses to fit the experimental spectrum.
-
The deconvolution process yields the concentration of each lipoprotein subclass, typically reported in particle concentration units (e.g., nmol/L).
-
The software can also calculate the average particle size for each major lipoprotein class.
-
References
Anacetrapib Cytotoxicity in Primary Cell Cultures: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the assessment of anacetrapib cytotoxicity in primary cell cultures.
Data Presentation: this compound Cytotoxicity
While extensive clinical trials have shown this compound to have a favorable safety profile with no major cytotoxic effects, in vitro studies on primary cell cultures are crucial for elucidating cell-type-specific responses.[1][2] Below is a template for summarizing quantitative cytotoxicity data for this compound. Researchers can adapt this table to their specific experimental design.
| Primary Cell Type | Assay Type | Endpoint Measured | This compound Concentration (µM) | Incubation Time (hrs) | % Cell Viability (Mean ± SD) | IC50 (µM) | Notes |
| Human Primary Hepatocytes | MTT | Mitochondrial Reductase Activity | 0.1 | 24 | e.g., Correlate with LDLR/PCSK9 downregulation | ||
| 1 | 24 | ||||||
| 10 | 24 | ||||||
| 50 | 24 | ||||||
| 100 | 24 | ||||||
| Human Umbilical Vein Endothelial Cells (HUVECs) | LDH | Membrane Integrity (LDH release) | 0.1 | 48 | e.g., Assess potential vascular effects | ||
| 1 | 48 | ||||||
| 10 | 48 | ||||||
| 50 | 48 | ||||||
| 100 | 48 | ||||||
| Primary Human Adipocytes | AlamarBlue | Metabolic Activity | 0.1 | 72 | e.g., Relevant due to this compound's lipophilicity | ||
| 1 | 72 | ||||||
| 10 | 72 | ||||||
| 50 | 72 | ||||||
| 100 | 72 |
Experimental Protocols
Detailed methodologies for key cytotoxicity and apoptosis assays are provided below. These are general protocols that should be optimized for specific primary cell types and experimental conditions.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Primary cells in culture
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and recover for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the MTT-containing medium.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm is recommended to correct for background absorbance.[3]
-
LDH (Lactate Dehydrogenase) Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, serving as a marker for cytotoxicity.
-
Materials:
-
Primary cells in culture
-
This compound
-
96-well microplate
-
Commercially available LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and diaphorase)
-
Lysis solution (for positive control)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and treat with serial dilutions of this compound as described for the MTT assay.
-
Include the following controls:
-
Untreated cells (spontaneous LDH release).
-
Cells treated with lysis buffer (maximum LDH release).
-
Culture medium without cells (background).[4]
-
-
After the incubation period, carefully collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.
-
Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
AlamarBlue™ (Resazurin) Assay
This is a fluorescent/colorimetric assay that measures the reducing power of living cells to assess cell viability.
-
Materials:
-
Primary cells in culture
-
This compound
-
96-well microplate (black plates for fluorescence measurement)
-
AlamarBlue™ reagent
-
Fluorescence or absorbance microplate reader
-
-
Procedure:
-
Plate and treat cells with this compound as previously described.
-
Add AlamarBlue™ reagent to each well, typically at 10% of the culture volume.[5]
-
Incubate for 1-4 hours, or longer for cells with lower metabolic activity, protected from light.[6]
-
Measure fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm).[7]
-
Caspase-3/7 Activity Assay
This assay specifically measures the activation of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Materials:
-
Primary cells in culture
-
This compound
-
96-well microplate (white plates for luminescence-based assays)
-
Commercially available Caspase-Glo® 3/7 Assay kit or similar
-
Luminometer
-
-
Procedure:
-
Plate and treat cells with this compound.
-
After the desired incubation period, allow the plate to equilibrate to room temperature.
-
Add the caspase-3/7 reagent according to the manufacturer's protocol.
-
Incubate at room temperature for the recommended time to allow for cell lysis and signal generation.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[1]
-
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background absorbance in blank wells | - Contamination of the medium with bacteria or yeast.- Phenol red in the medium can interfere. | - Use sterile technique and fresh, sterile medium.- Consider using phenol red-free medium for the assay. |
| Low absorbance readings | - Cell number per well is too low.- Insufficient incubation time with MTT.- Incomplete solubilization of formazan crystals. | - Optimize cell seeding density.- Increase the incubation time with MTT until purple crystals are visible.- Ensure complete dissolution of crystals by gentle pipetting or longer incubation with the solubilizer. |
| High variability between replicate wells | - Uneven cell seeding.- Pipetting errors.- "Edge effect" in the 96-well plate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[8] |
LDH Assay Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High absorbance in the medium control | - Serum in the culture medium contains endogenous LDH. | - Reduce the serum concentration in the medium during the assay.- Use a serum-free medium if compatible with the primary cells.[9] |
| High spontaneous LDH release in untreated cells | - High cell density leading to cell death.- Overly vigorous pipetting during cell plating or medium changes. | - Optimize cell seeding density.- Handle cell suspensions and perform medium changes gently.[9] |
| Low experimental LDH release even with a positive control | - Low cell density. | - Increase the number of cells seeded per well. |
AlamarBlue™ Assay Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence | - Contamination of the medium.- Interference from the test compound. | - Use sterile reagents and technique.- Run a control with the compound in cell-free medium to check for direct reduction of resazurin. |
| Low signal | - Low cell number.- Short incubation time. | - Increase cell density.- Increase incubation time with the reagent.[6] |
| Signal saturation | - High cell number or long incubation time. | - Reduce cell density or shorten the incubation period. |
Caspase-3/7 Assay Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low signal in apoptotic cells | - The timing of the assay is incorrect (caspase activation is transient).- The cells are undergoing a non-apoptotic form of cell death (e.g., necrosis). | - Perform a time-course experiment to determine the optimal time point for measuring caspase activity.- Use a complementary assay (e.g., LDH assay) to check for necrosis.[1] |
| High background signal | - Reagent instability. | - Prepare the reagent fresh and use it within the recommended time. |
Frequently Asked Questions (FAQs)
Q1: At what concentrations should I test this compound for cytotoxicity?
A: Based on in vitro studies of its effects on cellular pathways, a starting range of 0.1 µM to 100 µM is reasonable.[10] It is advisable to perform a broad dose-response curve in your initial experiments to identify the relevant concentration range for your specific primary cell type.
Q2: What is the best solvent for this compound?
A: this compound is a lipophilic compound. DMSO is a common solvent for in vitro studies. Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) and include a vehicle control in your experiments to account for any solvent-induced effects.
Q3: Which cytotoxicity assay is most suitable for primary cells?
A: The choice of assay depends on the research question and the primary cell type.
-
MTT and AlamarBlue™ are good for assessing overall cell health and metabolic activity.
-
LDH assay is useful for detecting membrane damage and necrosis.
-
Caspase-3/7 assay is specific for apoptosis. It is often recommended to use two different assays that measure distinct cellular parameters to confirm the results.
Q4: How long should I expose the primary cells to this compound?
A: Exposure times can vary from 24 to 72 hours, or even longer, depending on the cell type and the expected mechanism of toxicity. A time-course experiment is recommended to determine the optimal incubation period.
Q5: My primary cells are very sensitive. How can I minimize non-specific cell death?
A: Primary cells can be more delicate than cell lines.
-
Handle them gently during seeding and media changes.
-
Ensure the culture medium is optimized for their growth.
-
Optimize the cell seeding density to avoid over-confluence or sparsity.
-
Use a low concentration of serum if possible, as serum can sometimes interfere with the assay or the compound.
Q6: Can this compound's effect on lipid metabolism interfere with the cytotoxicity assays?
A: While this compound's primary mechanism is the inhibition of CETP, it can also affect cellular cholesterol metabolism.[11] It is unlikely to directly interfere with the chemical reactions of MTT, LDH, or caspase assays. However, significant alterations in cellular metabolism could indirectly influence assays that measure metabolic activity like MTT or AlamarBlue™. It is therefore valuable to confirm findings with an assay based on a different principle, such as the LDH assay which measures membrane integrity.
Visualizations
Experimental Workflow for this compound Cytotoxicity Testing
Caption: Workflow for assessing this compound cytotoxicity.
Signaling Pathways in Drug-Induced Apoptosis
Caption: Key signaling pathways in apoptosis.
References
- 1. Using a Real Time Kinetic Cytotoxicity Assay to Determine when to Detect Apoptosis by Caspase-3/7 Activation [promega.com.cn]
- 2. CellEvent Caspase-3 Substrate and the Multiplex Analysis of Apoptosis | Thermo Fisher Scientific - CZ [thermofisher.com]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 5. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. reddit.com [reddit.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound reduces (V)LDL cholesterol by inhibition of CETP activity and reduction of plasma PCSK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Variability in Anacetrapib efficacy between different animal strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the efficacy of anacetrapib in different animal models. Variability in drug response between animal strains is a common challenge, and this resource aims to provide clarity and guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected HDL-C elevation in our animal model after this compound administration. What are the potential reasons?
A1: Several factors can contribute to lower than expected high-density lipoprotein cholesterol (HDL-C) elevation. These include:
-
Animal Strain: The efficacy of this compound varies significantly across different animal species. For instance, New Zealand White rabbits typically show a more robust increase in HDL-C compared to vervet monkeys. Ensure that the chosen animal model is appropriate for your research question and that you have realistic expectations for the magnitude of the HDL-C response in that specific strain.
-
Dosage and Administration: Verify that the this compound dose is appropriate for the species being studied. For example, studies in APOE*3Leiden.CETP transgenic mice have used a wide dose range (0.03 to 30 mg/kg/day) administered in the diet, while studies in vervet monkeys have used oral gavage at doses of 3 and 10 mg/kg/day.[1][2] The method and frequency of administration can also impact drug exposure and efficacy.
-
Diet: The diet of the animals can influence the lipid profile and the response to this compound. Many preclinical studies utilize a Western-type or high-cholesterol diet to induce a more human-like dyslipidemia.[1] A standard chow diet may not provide the necessary lipid substrate for a pronounced this compound effect.
-
Baseline Lipid Levels: The baseline HDL-C and low-density lipoprotein cholesterol (LDL-C) levels of the animals can affect the observed percentage change after treatment. Animals with lower baseline HDL-C may show a proportionally larger increase.
Q2: Why is the LDL-C lowering effect of this compound less pronounced in rabbits compared to other species?
A2: While this compound is a potent inhibitor of cholesteryl ester transfer protein (CETP) in rabbits, its effect on LDL-C is often minimal.[3] In New Zealand White rabbits, studies have shown that while HDL-C levels increase significantly, there is no significant impact on LDL-C.[2] This is in contrast to studies in APOE*3Leiden.CETP transgenic mice and vervet monkeys, where this compound has been shown to lower LDL-C.[1][2] The precise reasons for this species-specific difference are not fully elucidated but may be related to the inherent differences in lipoprotein metabolism and the pathways that regulate LDL-C clearance between rabbits and other species. One contributing factor could be the CETP-independent effects of this compound, such as the reduction of plasma PCSK9 levels observed in mice, which may not be as prominent in rabbits.[4][5]
Q3: We are planning a study with this compound in APOE*3Leiden.CETP transgenic mice. What is a typical experimental design?
A3: A common experimental design for this compound studies in female APOE*3Leiden.CETP transgenic mice involves the following steps:
-
Dietary Induction: Mice are first fed a semi-synthetic cholesterol-rich or Western-type diet for a run-in period of several weeks to induce a stable, human-like dyslipidemic profile.[1]
-
Group Allocation: Animals are then randomized into treatment groups based on body weight and plasma lipid levels to ensure homogeneity between groups.
-
Treatment: this compound is typically administered as a dietary admixture over a range of doses (e.g., 0.03, 0.3, 3, 30 mg/kg/day) for a period of several weeks (e.g., 21 weeks).[1]
-
Lipid Profile Analysis: Blood samples are collected at baseline and at various time points throughout the study to monitor changes in total cholesterol, HDL-C, non-HDL-C (as a surrogate for LDL-C), and triglycerides.
-
Atherosclerosis Assessment: At the end of the study, the extent and severity of atherosclerosis can be quantified in the aortic root.
Troubleshooting Guides
Issue: High variability in lipid profiles within the same treatment group.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Intake | If administering this compound in the diet, monitor food consumption to ensure all animals are receiving a consistent dose. For oral gavage, ensure accurate and consistent administration technique. |
| Genetic Drift in Animal Colony | If using an in-house breeding colony, periodically re-verify the genetic background of the animals. |
| Variable Baseline Lipid Levels | Ensure proper randomization of animals into treatment groups based on their baseline lipid profiles to minimize inter-individual variability. |
| Inconsistent Blood Sampling | Standardize the blood collection procedure, including the time of day and the fasting state of the animals, as these can influence lipid levels. |
Issue: this compound administration leads to unexpected adverse effects.
| Potential Cause | Troubleshooting Steps |
| Off-target Effects | While this compound is considered more selective than earlier CETP inhibitors, it's important to monitor for any unexpected physiological changes. Review the literature for any known species-specific off-target effects. |
| Vehicle-related Toxicity | If using a vehicle for this compound administration, run a vehicle-only control group to rule out any adverse effects of the vehicle itself. |
| Dose-related Toxicity | Consider performing a dose-ranging study to determine the optimal therapeutic window with minimal toxicity for the specific animal strain being used. |
Data Presentation
Table 1: Variability in this compound Efficacy on HDL-C and LDL-C in Different Animal Strains
| Animal Strain | This compound Dosage | Treatment Duration | % Change in HDL-C | % Change in LDL-C | Reference |
| New Zealand White Rabbit | Dietary supplementation | 6 weeks | +93% | Not specified | [6] |
| Dietary admixture | 2 weeks | > +58% | No significant effect | [3] | |
| APOE*3Leiden.CETP Transgenic Mouse | 0.03 - 30 mg/kg/day (in diet) | 21 weeks | +30% to +86% | -24% to -45% (non-HDL-C) | [1] |
| Vervet Monkey | 3 and 10 mg/kg/day (oral gavage) | Not specified | +54% to +59% | -16% to -26% | [2] |
Experimental Protocols
Protocol 1: this compound Efficacy Study in New Zealand White Rabbits
-
Animal Model: Male New Zealand White rabbits.[3]
-
Diet: Standard cholesterol-free diet.[3]
-
Acclimatization: 2 weeks with moderate caloric restriction.[3]
-
Randomization: Based on baseline HDL-C levels.[3]
-
Treatment: this compound administered in the diet for 2 weeks.[3]
-
Blood Collection: At baseline and at the end of the treatment period.
-
Lipid Analysis: Plasma total cholesterol, HDL-C, and triglycerides measured biochemically. Lipoprotein profiles can be further analyzed by fast protein liquid chromatography (FPLC).[3]
Protocol 2: this compound Efficacy and Atherosclerosis Study in APOE*3Leiden.CETP Transgenic Mice
-
Animal Model: Female APOE*3Leiden.CETP transgenic mice.[1]
-
Diet: Semi-synthetic cholesterol-rich diet for a 5-week run-in period, followed by a Western-type diet during treatment.[1]
-
Randomization: Based on body weight, total cholesterol, triglycerides, and HDL-C.[1]
-
Treatment: this compound administered as a dietary admixture at various doses (0.03, 0.3, 3, 30 mg/kg/day) for 21 weeks.[1]
-
Blood Collection: At baseline and at regular intervals during the treatment period.
-
Lipid Analysis: Plasma total cholesterol, HDL-C, non-HDL-C, and triglycerides measured.
-
Atherosclerosis Analysis: At necropsy, the heart and aorta are perfused and the aortic root is analyzed for atherosclerotic lesion area and severity.
Mandatory Visualization
References
- 1. This compound reduces progression of atherosclerosis, mainly by reducing non-HDL-cholesterol, improves lesion stability and adds to the beneficial effects of atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dalcetrapib and this compound differently impact HDL structure and function in rabbits and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dalcetrapib and this compound increase apolipoprotein E-containing HDL in rabbits and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound reduces (V)LDL cholesterol by inhibition of CETP activity and reduction of plasma PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound reduces (V)LDL cholesterol by inhibition of CETP activity and reduction of plasma PCSK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Cholesteryl Ester Transfer Protein Inhibitor, des-Fluoro-Anacetrapib, Prevents Vein Bypass-induced Neointimal Hyperplasia in New Zealand White Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Anacetrapib and Reverse Cholesterol Transport Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anacetrapib and its effects on reverse cholesterol transport (RCT) assays.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments.
Issue 1: Inconsistent or Lower-Than-Expected Cholesterol Efflux Capacity (CEC) with this compound Treatment
-
Question: We are treating macrophages with this compound and measuring cholesterol efflux to patient serum, but our results are variable and the expected increase in efflux is not consistently observed. What could be the cause?
-
Possible Causes and Solutions:
Potential Cause Troubleshooting Steps Cell Health and Confluency Ensure macrophage cell lines (e.g., J774) are healthy, free of contamination, and seeded at a consistent density to reach 80-90% confluency at the time of the assay. Over-confluent or unhealthy cells can lead to inconsistent results. Serum Quality and Handling Use apolipoprotein B-depleted serum for the assay to specifically measure HDL-mediated efflux. Ensure consistent and proper storage of serum samples to avoid degradation of components that act as cholesterol acceptors. Multiple freeze-thaw cycles should be avoided. This compound Solubility and Stability This compound is highly lipophilic. Ensure it is fully solubilized in the appropriate vehicle (e.g., DMSO) before adding to cell culture media. Prepare fresh dilutions for each experiment as the compound may precipitate out of solution. Information from suppliers suggests storing stock solutions at -80°C for up to a year and at -20°C in solvent for up to a month.[1][2] Assay Methodology The choice of cholesterol label ([³H]-cholesterol vs. BODIPY-cholesterol) can influence results. BODIPY-cholesterol efflux is thought to be primarily driven by ABCA1-mediated pathways with lipid-poor particles.[3] Ensure the chosen methodology is appropriate for the specific research question. Biological Variability The effect of this compound on CEC can be influenced by factors such as the sex and genetic background of the serum donor.[3][4] For example, the CEC-raising effect of this compound has been observed to be more pronounced in men.[3][4] Consider these variables when designing experiments and analyzing data. Co-treatment with Statins If studying the combined effect of this compound and statins, be aware that statins themselves can influence cholesterol metabolism and potentially modulate the effects of this compound on CEC.[5]
Issue 2: Discrepancy Between In Vitro and In Vivo Reverse Cholesterol Transport (RCT) Results
-
Question: Our in vitro experiments show a significant increase in cholesterol efflux with this compound, but our in vivo macrophage-to-feces RCT study in hamsters does not show a corresponding increase in fecal sterol excretion. Why might this be?
-
Possible Causes and Solutions:
Potential Cause Troubleshooting Steps Differential Effects on RCT Steps This compound may differentially affect various stages of the RCT pathway. While it can increase the capacity of HDL to accept cholesterol from macrophages (the first step), its impact on subsequent steps like hepatic uptake and biliary secretion might be different. Some studies in hamsters have shown that while this compound increases the appearance of macrophage-derived tracer in HDL, it may not always translate to increased fecal excretion under all conditions.[6] Animal Model and Diet The choice of animal model and their diet can significantly impact lipid metabolism and the observed effects of this compound. Dyslipidemic hamster models are often used.[1][7][8] Ensure the model and diet are appropriate and consistent across experiments. This compound Dosage and Administration Inconsistent dosing or poor bioavailability in the animal model can lead to variable results. Verify the dose and administration route to ensure adequate plasma concentrations of this compound are achieved. Assay Timing The kinetics of tracer movement through the different RCT pools can vary. Ensure that the time points for measuring tracer in plasma, liver, and feces are optimized to capture the peak effect of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in relation to reverse cholesterol transport?
This compound is a potent inhibitor of the cholesteryl ester transfer protein (CETP).[9][10] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins (like LDL and VLDL) in exchange for triglycerides.[9] By inhibiting CETP, this compound increases HDL cholesterol (HDL-C) levels and promotes the formation of larger, cholesterol-rich HDL particles.[9] This is thought to enhance the capacity of HDL to accept cholesterol from peripheral cells, a key initial step in reverse cholesterol transport.[5][9]
Q2: What are the expected quantitative effects of this compound on lipid profiles?
Clinical trial data has demonstrated significant changes in lipid profiles with this compound treatment. The following table summarizes data from key studies.
| Parameter | DEFINE Trial (this compound 100 mg daily) [11][12] | REVEAL Trial (this compound 100 mg daily) [9] |
| HDL-C | +138% | Substantial Increase |
| LDL-C | -40% | Significant Decrease |
| ApoA-I | +45% | Increased |
| ApoB | -21% | Decreased |
| Lp(a) | -36% | Decreased |
Q3: Does this compound always increase cholesterol efflux capacity (CEC)?
While this compound has been shown to increase CEC, this effect may not be uniform across all conditions and populations.[3][4] Studies have reported that the increase in CEC can be influenced by the sex of the individual, with a more pronounced effect observed in men.[3][4] Additionally, certain genetic variations, such as haptoglobin genotypes in patients with diabetes, can modify the response.[3][4]
Q4: Are there any known off-target effects of this compound that could interfere with RCT assays?
Unlike the first-generation CETP inhibitor torcetrapib, this compound does not appear to have significant off-target effects such as increasing blood pressure or aldosterone levels.[9][10] However, it's important to be aware that this compound has a very long half-life and accumulates in adipose tissue.[13][14] While direct interference with the biochemical steps of in vitro RCT assays is not widely reported, researchers should be mindful of its persistence in in vivo models.
Q5: Can this compound affect the function of other enzymes involved in HDL metabolism?
This compound's primary target is CETP. However, by altering HDL particle size and composition, it can indirectly influence the activity of other enzymes. For example, studies have investigated the combined effect of this compound and LCAT (lecithin-cholesterol acyltransferase) activation, suggesting a potential synergistic effect on cholesterol efflux.[15] LCAT is crucial for the maturation of HDL particles.[15]
Experimental Protocols
1. Macrophage Cholesterol Efflux Assay
This protocol is a general guideline for measuring cholesterol efflux from macrophages to apolipoprotein B-depleted serum.
-
Cell Culture and Labeling:
-
Plate J774 macrophages in a 48-well plate and allow them to adhere.
-
Label the cells with [³H]-cholesterol (1 µCi/mL) in a serum-containing medium for 24-48 hours.
-
Wash the cells with PBS and equilibrate them in a serum-free medium for 18-24 hours to allow for the distribution of the labeled cholesterol into cellular pools.
-
-
Cholesterol Efflux:
-
Prepare the efflux medium containing apoB-depleted serum (typically 2-5% v/v) from subjects treated with placebo or this compound in a serum-free medium.
-
Remove the equilibration medium from the cells and add the efflux medium.
-
Incubate for 4-6 hours at 37°C.
-
After incubation, collect the efflux medium.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
-
Quantification:
-
Measure the radioactivity in an aliquot of the efflux medium and the cell lysate using liquid scintillation counting.
-
Calculate the percentage of cholesterol efflux as: (dpm in medium / (dpm in medium + dpm in cells)) x 100.
-
2. In Vivo Macrophage-to-Feces Reverse Cholesterol Transport Assay in Hamsters
This protocol outlines a method to assess the complete RCT pathway in a hamster model.
-
Macrophage Preparation and Labeling:
-
Isolate peritoneal macrophages from donor mice.
-
Label the macrophages with [³H]-cholesterol in vitro as described in the cholesterol efflux assay.
-
-
Animal Treatment and Macrophage Injection:
-
Treat dyslipidemic Syrian golden hamsters with this compound (e.g., 60 mg/kg/day in the diet) or vehicle for a specified period (e.g., 2 weeks).[7]
-
Inject the [³H]-cholesterol-labeled macrophages intraperitoneally into the treated hamsters.
-
-
Sample Collection:
-
Collect blood samples at various time points to measure the appearance of the tracer in plasma HDL.
-
Collect feces over a 48-72 hour period.
-
At the end of the experiment, euthanize the animals and collect the liver.
-
-
Analysis:
-
Isolate HDL from plasma and measure the radioactivity.
-
Homogenize the liver and feces, and extract neutral and acidic sterols.
-
Measure the radioactivity in the fecal sterol fractions using liquid scintillation counting.
-
The amount of tracer in the feces represents the completion of the macrophage-to-feces RCT pathway.
-
Visualizations
Caption: this compound inhibits CETP, leading to increased HDL-C and enhanced reverse cholesterol transport.
Caption: Experimental workflow for a macrophage cholesterol efflux assay.
Caption: Troubleshooting decision tree for inconsistent cholesterol efflux capacity (CEC) results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of this compound on Cholesterol Efflux Capacity: A Substudy of the DEFINE Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Trials and Tribulations of CETP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and dalcetrapib differentially alters HDL metabolism and macrophage-to-feces reverse cholesterol transport at similar levels of CETP inhibition in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound promotes reverse cholesterol transport and bulk cholesterol excretion in Syrian golden hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo effects of this compound on preβ HDL: improvement in HDL remodeling without effects on cholesterol absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound: hope for CETP inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HDL Soared, LDL Dropped With this compound | MDedge [mdedge.com]
- 12. Randomized Evaluation of the Effects of this compound through Lipid-modification (REVEAL)—A large-scale, randomized, placebo-controlled trial of the clinical effects of this compound among people with established vascular disease: Trial design, recruitment, and baseline characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long-term safety and efficacy of this compound in patients with atherosclerotic vascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merck.com [merck.com]
- 15. ahajournals.org [ahajournals.org]
Anacetrapib degradation and storage best practices
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for the storage and handling of anacetrapib and troubleshooting potential degradation issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: While specific long-term stability data for this compound under various conditions is not extensively published due to the discontinuation of its commercial development, general best practices for solid oral dosage forms should be followed. It is recommended to store this compound in a controlled environment to minimize degradation.
Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | Controlled Room Temperature: 20°C to 25°C (68°F to 77°F) | Prevents acceleration of potential hydrolytic and oxidative degradation pathways. |
| Humidity | Low Relative Humidity (RH): <60% RH | Minimizes moisture sorption, which can lead to chemical degradation and changes in physical properties. |
| Light | Protected from Light | This compound's complex structure may be susceptible to photolytic degradation. Storage in opaque containers is advised. |
Q2: How can I assess the stability of my this compound sample?
A2: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC), is essential. This method should be capable of separating the intact this compound from any potential degradation products. Regular testing of your sample against a reference standard will allow you to monitor for any decrease in potency or the appearance of new peaks, which may indicate degradation.
Q3: What are the likely degradation pathways for this compound?
A3: Given the chemical structure of this compound, it may be susceptible to degradation under certain stress conditions. While specific degradation products have not been publicly detailed, potential pathways include:
-
Hydrolysis: The ester and amide linkages in the molecule could be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The molecule contains sites that could be prone to oxidation, especially if exposed to peroxides or atmospheric oxygen over time.
-
Photolysis: Exposure to UV or visible light may induce degradation.
-
Thermal Degradation: High temperatures can accelerate the degradation processes mentioned above.
To investigate these, forced degradation studies are recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | This compound degradation leading to lower potency or the presence of active/interfering degradants. | 1. Verify the purity of your this compound stock using a validated stability-indicating HPLC/UPLC method. 2. Prepare fresh solutions for each experiment. 3. Review storage conditions of both the solid compound and solutions. |
| Appearance of new peaks in the chromatogram. | Formation of degradation products. | 1. Conduct forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products. 2. Use a mass spectrometer (LC-MS) to obtain mass information for the new peaks to aid in their identification. |
| Changes in the physical appearance of the solid compound (e.g., color change, clumping). | Potential degradation or moisture sorption. | 1. Do not use the sample if physical changes are observed. 2. Assess storage conditions, particularly humidity control. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the stability of this compound and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
1. Acid and Base Hydrolysis:
-
Objective: To assess susceptibility to acid and base-catalyzed degradation.
-
Methodology:
-
Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Treat the solutions with 0.1 N HCl (acid hydrolysis) and 0.1 N NaOH (base hydrolysis).
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).
-
At each time point, withdraw an aliquot, neutralize it, and dilute to a suitable concentration for analysis.
-
Analyze by HPLC/UPLC-UV and LC-MS to separate and identify any degradants.
-
2. Oxidative Degradation:
-
Objective: To evaluate the impact of oxidative stress.
-
Methodology:
-
Prepare a solution of this compound.
-
Treat the solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Store the solution at room temperature, protected from light, for a set duration.
-
Analyze samples at various time points by HPLC/UPLC-UV and LC-MS.
-
3. Thermal Degradation:
-
Objective: To assess the effect of heat on the solid-state and solution stability.
-
Methodology:
-
For solid-state analysis, place a known quantity of this compound powder in a controlled temperature oven (e.g., 80°C).
-
For solution analysis, prepare a solution of this compound and incubate at an elevated temperature.
-
Analyze samples at different time intervals.
-
4. Photolytic Degradation:
-
Objective: To determine the sensitivity to light.
-
Methodology:
-
Expose a solution of this compound and the solid compound to a calibrated light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark.
-
Analyze both the exposed and control samples at appropriate time points.
-
Stability-Indicating HPLC Method Development
-
Objective: To develop a chromatographic method capable of separating this compound from its degradation products.
-
Methodology:
-
Column Selection: A C18 column is a common starting point for a molecule with the polarity of this compound.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.
-
Detection: UV detection at a wavelength where this compound has significant absorbance.
-
Method Validation: The method should be validated according to ICH guidelines for specificity (using samples from forced degradation studies), linearity, accuracy, precision, and robustness.
-
Visualizations
Addressing batch-to-batch variability of Anacetrapib in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability of Anacetrapib in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an inhibitor of the Cholesteryl Ester Transfer Protein (CETP).[1][2] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL).[1][2] By inhibiting CETP, this compound effectively increases HDL cholesterol levels and decreases LDL cholesterol levels.[1][3]
Q2: Does this compound have other known mechanisms of action?
Yes, research has shown that this compound can also reduce plasma levels of proprotein convertase subtilisin/kexin type 9 (PCSK9) in a CETP-independent manner. This leads to an increase in the number of hepatic LDL receptors, which further contributes to the lowering of LDL cholesterol.
Q3: What are the known physicochemical properties of this compound that might affect experiments?
This compound is a highly lipophilic and poorly water-soluble compound. These properties can lead to challenges in achieving consistent solubilization in aqueous buffers, which may affect its apparent potency in in-vitro assays. Its bioavailability has also been noted to be sensitive to food intake in clinical studies, highlighting the importance of the formulation and vehicle used in experiments.
Q4: Why was the clinical development of this compound discontinued?
While the REVEAL clinical trial showed that this compound modestly reduced major coronary events, Merck announced in 2017 that it would not seek regulatory approval.[4] Concerns were raised about the long-term accumulation of the drug in adipose (fat) tissue.[3]
Q5: How should I prepare stock solutions of this compound?
Due to its poor aqueous solubility, this compound should be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[5] It is recommended to prepare fresh dilutions in your experimental medium from the stock solution for each experiment and to be mindful of the final solvent concentration, as high concentrations can affect cell viability and assay performance.
Troubleshooting Guide: Addressing Batch-to-Batch Variability
While specific data on batch-to-batch variability from suppliers is not publicly available, variations in experimental results using different lots of this compound can arise from several factors related to its chemical and physical properties.
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent IC50 values in CETP inhibition assays | Purity and Impurities: Different batches may have varying purity levels or contain different impurities from the synthesis process that could interfere with the assay. | 1. Request the certificate of analysis (CoA) for each batch from the supplier to compare purity levels. 2. If possible, perform your own analytical characterization (e.g., HPLC, LC-MS) to confirm purity and identify any major impurities. 3. If significant differences are observed, consider purchasing a new batch from a reputable supplier with a high-purity guarantee. |
| Solubility Issues: Incomplete or inconsistent solubilization of this compound can lead to lower effective concentrations in the assay. | 1. Ensure the DMSO stock solution is fully dissolved before making further dilutions. Gentle warming and vortexing may aid dissolution. 2. When diluting into aqueous assay buffer, do so in a stepwise manner and mix thoroughly to avoid precipitation. 3. Visually inspect the final assay plate for any signs of compound precipitation. 4. Consider using a shaker during incubation to maintain solubility. | |
| Variability in cell-based assay results (e.g., lipid uptake, gene expression) | Compound Stability: this compound may degrade under certain experimental conditions (e.g., prolonged exposure to light, extreme pH, or high temperatures), leading to reduced activity. | 1. Protect stock solutions and experimental samples from light. 2. Prepare fresh dilutions for each experiment. 3. Ensure the pH of your cell culture medium is stable throughout the experiment. 4. Minimize the time samples are kept at room temperature. |
| Solid-State Properties (Polymorphism): Different batches may exist in different crystalline forms (polymorphs), which can affect solubility and dissolution rates. This can be influenced by the manufacturing and formulation processes (e.g., liquid-filled capsules vs. hot-melt extruded tablets used in clinical trials).[6] | 1. While difficult to assess without specialized equipment, be aware that this can be a source of variability. 2. Standardize your solubilization protocol across all experiments and batches to minimize the impact of potential polymorphic differences. | |
| Unexpected off-target effects or cytotoxicity | Presence of Uncharacterized Impurities: Residual solvents or by-products from the synthesis could have their own biological activities. | 1. Review the CoA for information on residual solvents. 2. If unexpected effects are consistently observed with a particular batch, it may be necessary to obtain a new lot or purify the existing one. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Experiments |
| Molecular Formula | C₃₀H₂₅F₁₀NO₃ | - |
| Molecular Weight | 637.51 g/mol | Important for calculating molar concentrations. |
| Appearance | White to off-white solid | Visual confirmation of the compound's state. |
| Aqueous Solubility | Poorly soluble | Requires an organic solvent like DMSO for stock solutions. Prone to precipitation in aqueous media. |
| LogP / LogD | High | Indicates high lipophilicity, which can lead to accumulation in lipid-rich environments (e.g., cell membranes, adipose tissue). |
| Purity (Typical) | >98% (Varies by supplier and batch) | Higher purity is crucial for reducing the influence of impurities on experimental results. |
Table 2: In-Vitro Potency of this compound
| Target | IC50 | Assay Conditions |
| Recombinant Human CETP (rhCETP) | 7.9 ± 2.5 nM[7] | Cell-free enzymatic assay. |
| Mutant CETP (C13S) | 11.8 ± 1.9 nM[7] | Cell-free enzymatic assay. |
Experimental Protocols
Key Experiment: In-Vitro Fluorometric CETP Inhibition Assay
This protocol is a synthesized methodology based on commercially available CETP inhibitor screening kits that use a fluorescently labeled lipid substrate.
Objective: To determine the half-maximal inhibitory concentration (IC50) of different batches of this compound on CETP activity.
Materials:
-
This compound (from different batches)
-
DMSO (for stock solution)
-
Recombinant Human CETP
-
Donor molecule (fluorescent self-quenched neutral lipid)
-
Acceptor molecule (e.g., liposomes)
-
CETP assay buffer
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation: ~465-480 nm, Emission: ~511-535 nm)
-
Multichannel pipette
-
Incubator set to 37°C
Procedure:
-
Preparation of this compound Stock and Dilutions:
-
Prepare a 1 mM stock solution of each this compound batch in DMSO.
-
Perform serial dilutions of the this compound stock solution in CETP assay buffer to create a range of concentrations for testing (e.g., 0.1 nM to 1 µM). Also, prepare a vehicle control (assay buffer with the same final DMSO concentration as the test wells).
-
-
Assay Reaction Setup:
-
In the wells of the 96-well plate, add the following in duplicate or triplicate:
-
Test wells: A specific volume of each this compound dilution.
-
Vehicle control wells: The same volume of the vehicle control solution.
-
No CETP control wells: The same volume of assay buffer.
-
-
Add the recombinant human CETP to the test and vehicle control wells. Add an equal volume of assay buffer to the "no CETP" control wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Initiation of the Reaction:
-
Prepare a reaction mix containing the donor and acceptor molecules in CETP assay buffer according to the manufacturer's instructions.
-
Add the reaction mix to all wells to start the reaction.
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 1-3 hours, protected from light. The optimal incubation time may need to be determined empirically.
-
-
Measurement:
-
Measure the fluorescence intensity at the specified wavelengths. The transfer of the fluorescent lipid from the quenched donor to the acceptor results in an increase in fluorescence.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no CETP" control from all other readings.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control: % Inhibition = 100 * (1 - (Fluorescence_Test / Fluorescence_Vehicle))
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
Caption: Workflow for an in-vitro fluorometric CETP inhibition assay.
Caption: Dual mechanism of action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Treatment for Atherosclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. ahajournals.org [ahajournals.org]
- 4. merck.com [merck.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Model-Based Development of this compound, a Novel Cholesteryl Ester Transfer Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Anacetrapib's Atheroprotective Effects: A Comparative Analysis in CETP-Expressing Rabbits and Mice
For Immediate Release
In the landscape of cardiovascular drug development, the cholesteryl ester transfer protein (CETP) inhibitor anacetrapib has been a subject of extensive research. This guide provides a comparative overview of the preclinical efficacy of this compound in mitigating atherosclerosis, drawing upon key experimental data from studies in CETP-expressing rabbits and transgenic mice. This objective comparison is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of this compound's therapeutic potential and the translational relevance of these animal models.
Executive Summary
This compound demonstrates notable anti-atherosclerotic effects in both CETP-expressing rabbit and mouse models, although the primary mechanisms driving these effects appear to differ between the two species. In rabbits, which endogenously express CETP, this compound and its derivatives have been shown to reduce neointimal hyperplasia, a key process in atherosclerosis, and improve endothelial function. In transgenic mice expressing human CETP, this compound elicits a robust, dose-dependent reduction in atherosclerotic plaque formation, an effect largely attributed to the significant lowering of non-HDL cholesterol.
Quantitative Data on Atherosclerosis and Lipid Profile
The following tables summarize the quantitative data from key studies, highlighting the impact of this compound on atherosclerotic lesion development and plasma lipid profiles in both animal models.
Table 1: Effect of this compound and its Derivative on Atherosclerosis
| Animal Model | Compound | Dosage | Duration | Endpoint | % Reduction |
| New Zealand White Rabbits | des-fluoro-anacetrapib | 0.14% in chow | 4 weeks | Vein Graft Intimal Hyperplasia | 38% |
| APOE*3Leiden.CETP Mice | This compound | 0.03 mg/kg/day | 21 weeks | Aortic Lesion Area | 41% |
| 0.3 mg/kg/day | Not specified | ||||
| 3 mg/kg/day | Not specified | ||||
| 30 mg/kg/day | 92% |
Table 2: Effect of this compound on Plasma Lipid Profile
| Animal Model | Compound | Dosage | HDL-C Change | non-HDL-C/LDL-C Change |
| New Zealand White Rabbits | des-fluoro-anacetrapib | 0.14% in chow | +93% | Not specified |
| New Zealand White Rabbits | This compound | 30 mg/kg/day | +171% | No significant change in LDL-C |
| APOE*3Leiden.CETP Mice | This compound | 0.03 mg/kg/day | +30% | -24% (non-HDL-C) |
| 30 mg/kg/day | +86% | -45% (non-HDL-C) |
Experimental Protocols
Rabbit Model: Vein Graft Intimal Hyperplasia
-
Animal Model: New Zealand White rabbits.
-
Intervention: Rabbits were fed a diet supplemented with 0.14% (wt/wt) des-fluoro-anacetrapib for two weeks prior to surgery and for four weeks post-surgery.
-
Surgical Procedure: A bypass graft of the jugular vein to the common carotid artery was performed.
-
Atherosclerosis Assessment: After four weeks, the animals were euthanized, and the grafted veins were harvested. Intimal hyperplasia was quantified by morphometric analysis of tissue sections.
-
Lipid Profile Analysis: Plasma lipids were measured at baseline and at the end of the study.
Mouse Model: Aortic Atherosclerosis
-
Animal Model: Female APOE*3Leiden.CETP transgenic mice.
-
Intervention: Mice were fed a Western-type diet containing various doses of this compound (0.03, 0.3, 3, or 30 mg/kg/day) for 21 weeks.
-
Atherosclerosis Assessment: At the end of the treatment period, the aortas were excised, and the total atherosclerotic lesion area was quantified after staining with Oil Red O.
-
Lipid Profile Analysis: Plasma levels of total cholesterol, HDL-C, and non-HDL-C were determined at multiple time points throughout the study.
Signaling Pathways and Mechanisms of Action
The anti-atherosclerotic effects of this compound are mediated by distinct pathways in rabbits and mice, as illustrated in the diagrams below.
Anacetrapib's impact on macrophage cholesterol efflux compared to other lipid-modifying agents
Anacetrapib, a cholesteryl ester transfer protein (CETP) inhibitor, has demonstrated a significant capacity to enhance macrophage cholesterol efflux, a critical step in reverse cholesterol transport and a key mechanism in preventing atherosclerosis. This guide provides a comparative analysis of this compound's effects on this pathway relative to other major classes of lipid-modifying agents, supported by experimental data and detailed methodologies.
Quantitative Comparison of Cholesterol Efflux Capacity
The following table summarizes the quantitative impact of this compound and other lipid-modifying agents on macrophage cholesterol efflux, as reported in various studies. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions, including cell types, cholesterol donors and acceptors, and drug concentrations.
| Drug Class | Agent | Cell Type | Cholesterol Acceptor | Reported Increase in Cholesterol Efflux | Reference |
| CETP Inhibitor | This compound | J774 Macrophages | Apolipoprotein B-depleted plasma | 8.6% (median increase vs. placebo) | [1] |
| This compound | THP-1 or Mouse Peritoneal Macrophages | HDL | ~2.4-fold (at matched HDL concentrations) | [2] | |
| Niacin | Niacin | THP-1 or Mouse Peritoneal Macrophages | HDL | Moderate increase (primarily by increasing HDL concentration) | [2] |
| Niacin | - | Macrophages | 16% (in statin-treated subjects) | [3] | |
| Statins | Atorvastatin | THP-1 Macrophages | ApoA1 | Decreased | [4] |
| Rosuvastatin | J774 Macrophages | Plasma from treated mice | 31.5% increase in ABCA1-mediated efflux | [5] | |
| Rosuvastatin | Human Macrophages | Plasma | No significant increase (16.1% to 17.6%) | [6] | |
| Simvastatin | THP-1 Macrophages | HDL | Decreased ABCG1-mediated efflux | [7] | |
| Fibrates | Fenofibrate | - | Plasma | Enhanced cholesterol flux to plasma | [8] |
| Cholesterol Absorption Inhibitors | Ezetimibe | - | In vivo (hamsters) | Promoted macrophage reverse cholesterol transport | [9] |
Experimental Protocols
Understanding the methodologies behind these findings is crucial for their interpretation. Below are detailed protocols for key experiments cited in this guide.
Macrophage Cholesterol Efflux Assay (General Protocol)
This protocol outlines the fundamental steps for measuring cholesterol efflux from macrophages, a method central to the cited studies.
-
Cell Culture and Cholesterol Loading: Macrophage cell lines (e.g., J774, THP-1) are cultured in appropriate media. To mimic the conditions of foam cells in atherosclerotic plaques, macrophages are loaded with cholesterol, typically by incubating them with acetylated low-density lipoprotein (acLDL) or oxidized LDL (oxLDL) and a radiolabeled ([³H]-cholesterol) or fluorescent (e.g., NBD-cholesterol) tracer for 24-48 hours.
-
Equilibration: After loading, cells are washed and incubated in a serum-free medium for a period (e.g., 18 hours) to allow the labeled cholesterol to equilibrate within the cellular cholesterol pools.
-
Cholesterol Efflux: The equilibration medium is replaced with a medium containing the cholesterol acceptor of interest. Acceptors can include apolipoprotein A-I (ApoA-I), high-density lipoprotein (HDL), or patient plasma depleted of apolipoprotein B-containing lipoproteins. The cells are incubated for a defined period (e.g., 4-24 hours).
-
Quantification: After the incubation period, the medium is collected, and the cells are lysed. The amount of labeled cholesterol in the medium and the cell lysate is quantified using liquid scintillation counting (for radiolabels) or fluorescence spectroscopy.
-
Calculation: Cholesterol efflux is expressed as the percentage of the labeled cholesterol released into the medium relative to the total labeled cholesterol (medium + cell lysate).
% Cholesterol Efflux = [Cholesterol in Medium / (Cholesterol in Medium + Cholesterol in Cell Lysate)] x 100%
Signaling Pathways and Mechanisms of Action
The various lipid-modifying agents influence macrophage cholesterol efflux through distinct signaling pathways.
This compound and CETP Inhibition
This compound's primary mechanism is the inhibition of CETP, which leads to an increase in HDL cholesterol levels and the formation of larger, more cholesterol-rich HDL particles. These modified HDL particles are more efficient acceptors of cholesterol from macrophages, primarily through the ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1). The increased efflux potential of HDL treated with this compound is associated with a higher content of apolipoprotein E (ApoE) and lecithin-cholesterol acyltransferase (LCAT).[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Cholesterol Efflux Potential and Anti-inflammatory Properties of HDL following Treatment with Niacin or this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Niacin therapy increases HDL particles and total cholesterol efflux capacity but not ABCA1-specific cholesterol efflux in statin-treated subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atorvastatin inhibits ABCA1 expression and cholesterol efflux in THP-1 macrophages by an LXR-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Effect of rosuvastatin treatment on cholesterol efflux from human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HMG-CoA reductase inhibitors, simvastatin and atorvastatin, downregulate ABCG1-mediated cholesterol efflux in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PPARα activation promotes macrophage reverse cholesterol transport through an LXR-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ezetimibe enhances macrophage reverse cholesterol transport in hamsters: contribution of hepato-biliary pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Anacetrapib's Effect on Lipoprotein(a): A Reproducible Phenomenon Among CETP Inhibitors
A comprehensive analysis of clinical trial data confirms the consistent and significant reduction of lipoprotein(a) levels by anacetrapib, a potent cholesteryl ester transfer protein (CETP) inhibitor. This effect is not isolated to this compound, with other CETP inhibitors demonstrating similar, albeit varied, efficacy in lowering this independent cardiovascular risk factor. This guide provides a comparative overview of the data, experimental protocols, and proposed mechanisms of action.
Lipoprotein(a) [Lp(a)] is a key independent risk factor for cardiovascular disease and aortic stenosis.[1][2] While traditional lipid-lowering therapies like statins have minimal impact on Lp(a), several CETP inhibitors have shown a notable ability to reduce its plasma concentrations.[1] this compound, in particular, has demonstrated a consistent and reproducible effect on Lp(a) across multiple clinical trials.
Comparative Efficacy of CETP Inhibitors on Lipoprotein(a)
This compound has been shown to decrease plasma Lp(a) in a dose-dependent manner when administered as a monotherapy.[1] Clinical trial data reveals a significant and consistent reduction in Lp(a) levels with this compound treatment. The DEFINE trial, a study involving approximately 1600 subjects, reported a 23.8% reduction in Lp(a) after 24 weeks and a 17.1% reduction after 76 weeks with 100 mg/day of this compound co-administered with a statin.[1] Further studies have shown reductions of around 34-40% in Lp(a) levels.[1][2][3] This effect appears to be independent of baseline Lp(a) levels.[1]
Other CETP inhibitors have also been investigated for their impact on Lp(a), providing valuable comparative data.
| Drug | Class | Dosage | Lp(a) Reduction | Key Clinical Trial(s) |
| This compound | CETP Inhibitor | 100 mg/day | 17.1% - 39.6% | DEFINE, REVEAL, various kinetic studies[1][4][5][6] |
| Evacetrapib | CETP Inhibitor | 30-500 mg/day | Up to 40% (monotherapy); ~31% (with statins) | ACCELERATE, NCT01105975[7][8] |
| Obicetrapib | CETP Inhibitor | 10 mg/day | ~33% (monotherapy); up to 57% (with high-intensity statins) | ROSE1, ROSE2, TULIP, BROOKLYN, BROADWAY[9][10][11] |
| Dalcetrapib | CETP Inhibitor | 600 mg/day | Small, statistically significant decrease | dal-Outcomes[12][13] |
Mechanism of Action: Decreased Production
Kinetic studies have elucidated the primary mechanism by which this compound lowers Lp(a) levels. The reduction is attributed to a significant decrease in the production rate of apolipoprotein(a) [apo(a)], the key protein component of Lp(a), without affecting its fractional catabolic rate (clearance).[1][2][4][14] One study reported a 41% reduction in the apo(a) production rate.[1][2] This contrasts with other lipid-lowering agents like PCSK9 inhibitors, which lower Lp(a) by increasing its clearance.[1]
The proposed mechanism suggests that by inhibiting CETP, this compound may alter the composition of triglyceride-rich lipoproteins, potentially leading to their direct removal by the liver before apo(a) can bind to form mature Lp(a) particles.[1]
Caption: Proposed mechanism of this compound-mediated Lp(a) reduction.
Experimental Protocols
The findings on this compound's effects on Lp(a) are supported by robust clinical trial designs. Below are summaries of the methodologies from key studies.
This compound Kinetic Study (NCT00990808)
-
Objective: To determine the mechanism of Lp(a) lowering by this compound.[1][2]
-
Design: A fixed-sequence, double-blind, placebo-controlled study involving 39 participants with mild hypercholesterolemia.[1][2]
-
Intervention:
-
Key Measurements: Stable isotope kinetic studies using ²H₃-leucine were performed at the end of each treatment period to measure the fractional catabolic rate and production rate of apo(a).[1][2] Lp(a) levels were measured using a commercial ELISA.
References
- 1. CETP (Cholesteryl Ester Transfer Protein) Inhibition With this compound Decreases Production of Lipoprotein(a) in Mildly Hypercholesterolemic Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CETP (Cholesteryl Ester Transfer Protein) Inhibition With this compound Decreases Production of Lipoprotein(a) in Mildly Hypercholesterolemic Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. This compound, a New CETP Inhibitor: The New Tool for the Management of Dyslipidemias? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Trials and Tribulations of CETP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Randomized Evaluation of the Effects of this compound through Lipid-modification (REVEAL)—A large-scale, randomized, placebo-controlled trial of the clinical effects of this compound among people with established vascular disease: Trial design, recruitment, and baseline characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evacetrapib alone or in combination with statins lowers lipoprotein(a) and total and small LDL particle concentrations in mildly hypercholesterolemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drc.bmj.com [drc.bmj.com]
- 9. researchgate.net [researchgate.net]
- 10. Obicetrapib: Reversing the Tide of CETP Inhibitor Disappointments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. newamsterdampharma.com [newamsterdampharma.com]
- 12. Association of Lipoprotein(a) With Risk of Recurrent Ischemic Events Following Acute Coronary Syndrome: Analysis of the dal-Outcomes Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cris.technion.ac.il [cris.technion.ac.il]
- 14. This compound, a New CETP Inhibitor: The New Tool for the Management of Dyslipidemias? | MDPI [mdpi.com]
Anacetrapib vs. PCSK9 Inhibitors: A Comparative Guide to LDL Reduction in Research Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two distinct therapeutic strategies for lowering low-density lipoprotein (LDL) cholesterol: the cholesteryl ester transfer protein (CETP) inhibitor, anacetrapib, and the proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitors. The information presented is curated from pivotal clinical trials and preclinical research to assist in evaluating their performance and mechanisms of action.
At a Glance: Key Performance Indicators
| Feature | This compound | PCSK9 Inhibitors (Evolocumab/Alirocumab) |
| Primary Mechanism | Inhibition of CETP | Inhibition of PCSK9 |
| LDL-C Reduction | ~17-40% | ~50-60%[1] |
| HDL-C Change | Significant Increase (~104-138%)[2][3] | Modest Increase or No Change |
| Administration | Oral | Subcutaneous Injection |
| Key Clinical Trials | DEFINE, REVEAL | FOURIER, ODYSSEY OUTCOMES |
Quantitative Comparison of Lipid-Modifying Effects
The following tables summarize the percentage changes in key lipid and apolipoprotein levels observed in major clinical trials for this compound and PCSK9 inhibitors.
Table 1: this compound - Percentage Change in Lipids and Apolipoproteins
| Parameter | DEFINE Trial[2][3] | REVEAL Trial[4] |
| LDL-C | -40% | -17% (by ultracentrifugation) |
| HDL-C | +138% | +104% |
| Non-HDL-C | -31.7% | -18% |
| Apolipoprotein B (ApoB) | -21% | Not specified |
| Lipoprotein(a) [Lp(a)] | -36.4% | -25% |
| Apolipoprotein A-I (ApoA-I) | +44.7% | +36% |
Table 2: PCSK9 Inhibitors - Percentage Change in Lipids and Apolipoproteins
| Parameter | Evolocumab (FOURIER Trial)[5][6][7][8] | Alirocumab (ODYSSEY OUTCOMES)[9][10][11][12] |
| LDL-C | -59% | ~-50% |
| Non-HDL-C | -50.2% | Not specified |
| Apolipoprotein B (ApoB) | -44.4% | Not specified |
| Lipoprotein(a) [Lp(a)] | -27% | -18.7% |
Mechanisms of Action: Signaling Pathways
This compound: CETP Inhibition
This compound functions by inhibiting the cholesteryl ester transfer protein (CETP). CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins (like VLDL and LDL) in exchange for triglycerides. By blocking this transfer, this compound increases HDL-C levels and promotes the remodeling of LDL particles, leading to their enhanced clearance from circulation. Some studies suggest that this compound may also reduce plasma PCSK9 levels, further contributing to LDL-C reduction.
PCSK9 Inhibitors: Enhancing LDL Receptor Recycling
PCSK9 is a protein that binds to the LDL receptor (LDLR) on the surface of hepatocytes, targeting it for degradation.[1] By preventing the LDLR from recycling back to the cell surface, PCSK9 reduces the liver's ability to clear LDL-C from the bloodstream. PCSK9 inhibitors, which are monoclonal antibodies, bind to circulating PCSK9 and prevent it from interacting with the LDLR. This leads to an increased number of LDLRs on the hepatocyte surface, resulting in enhanced clearance of LDL-C from the circulation.[1]
Experimental Protocols in Research Models
A common preclinical model for evaluating LDL-lowering therapies is the apolipoprotein E-deficient (ApoE-/-) mouse fed a high-fat, high-cholesterol "Western" diet. These mice rapidly develop hypercholesterolemia and atherosclerotic lesions, providing a robust platform to assess therapeutic efficacy.
Typical Experimental Workflow
Detailed Methodologies:
-
Animal Model: Male or female ApoE-deficient mice, typically 6-8 weeks old at the start of the study.
-
Diet: A Western-type diet containing high fat (e.g., 21% by weight) and cholesterol (e.g., 0.15-0.2% by weight) is administered for a period of 8 to 16 weeks to induce hypercholesterolemia and atherosclerosis.
-
Drug Administration:
-
This compound: Typically administered orally via gavage, mixed in the diet, or in drinking water.
-
PCSK9 Inhibitors: Administered via subcutaneous or intraperitoneal injection, usually once or twice a week.
-
-
Blood and Tissue Collection: At the end of the treatment period, mice are fasted overnight, and blood is collected via cardiac puncture into EDTA-containing tubes. The aorta is perfused with saline and dissected for lesion analysis.
-
Lipid Analysis: Plasma is separated by centrifugation. Total cholesterol, HDL-C, and triglycerides are measured using commercially available enzymatic colorimetric assays. LDL-C can be calculated using the Friedewald equation (if triglycerides are below 400 mg/dL) or measured directly after lipoprotein fractionation. Fast protein liquid chromatography (FPLC) can be used to separate and quantify lipoprotein fractions.
-
Atherosclerotic Lesion Analysis: The dissected aorta is stained with Oil Red O to visualize neutral lipids within atherosclerotic plaques. The total plaque area is then quantified using image analysis software.
Conclusion
This compound and PCSK9 inhibitors represent two powerful, yet mechanistically distinct, approaches to LDL-C reduction. PCSK9 inhibitors demonstrate a more profound LDL-lowering efficacy. This compound, while having a more modest effect on LDL-C, uniquely causes a significant increase in HDL-C. The choice of agent in a research setting will depend on the specific scientific question being addressed, whether it relates to potent LDL reduction, the impact of significant HDL elevation, or the interplay between these lipid pathways. The experimental models and protocols outlined provide a framework for the preclinical evaluation of these and other novel lipid-modifying therapies.
References
- 1. ijpras.com [ijpras.com]
- 2. In vivo effects of this compound on preβ HDL: improvement in HDL remodeling without effects on cholesterol absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cyagen.com [cyagen.com]
- 5. m.youtube.com [m.youtube.com]
- 6. GraphViz Examples and Tutorial [graphs.grevian.org]
- 7. A simple and sensitive enzymatic method for cholesterol quantification in macrophages and foam cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DOT Language | Graphviz [graphviz.org]
- 9. researchgate.net [researchgate.net]
- 10. ahajournals.org [ahajournals.org]
- 11. BSN723T Prevents Atherosclerosis and Weight Gain in ApoE Knockout Mice Fed a Western Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of an experimental model of atherosclerosis: apoE-knockout mice in developing new drugs against atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Long-Term Stability of Atherosclerotic Plaques: A Comparative Guide to Anacetrapib Treatment
The stabilization of atherosclerotic plaques is a critical therapeutic goal in the management of coronary artery disease (CAD) to prevent acute coronary syndromes. A vulnerable plaque, characterized by a large lipid-rich necrotic core, thin fibrous cap, and inflammatory cell infiltration, is prone to rupture, leading to thrombosis. This guide provides a comparative analysis of Anacetrapib and other major lipid-lowering therapies in their ability to promote long-term plaque stability, supported by experimental data and detailed methodologies.
This compound: A CETP Inhibitor's Role in Plaque Stability
This compound is an inhibitor of the cholesteryl ester transfer protein (CETP), which mediates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins.[1][2] Inhibition of CETP leads to significant increases in HDL cholesterol (HDL-C) and reductions in low-density lipoprotein cholesterol (LDL-C).[1][3] The Randomized EValuation of the Effects of this compound Through Lipid-modification (REVEAL) trial, a large-scale study involving over 30,000 patients with atherosclerotic vascular disease, demonstrated that this compound on top of intensive statin therapy significantly reduced major coronary events by 9%.[1][4]
While the primary benefit is attributed to LDL-C reduction, this compound's profound effect on HDL-C and other lipoproteins likely contributes to plaque stabilization.[1][5] Studies have shown that this compound improves cholesterol efflux capacity, the initial step in reverse cholesterol transport, which is the process of removing cholesterol from plaques.[6][7][8] Preclinical studies in animal models have shown that this compound dose-dependently reduces the area and severity of atherosclerotic lesions and improves the plaque stability index.[9] This is achieved mainly through the reduction of non-HDL-cholesterol.[9]
Comparative Analysis with Alternative Therapies
The landscape of plaque stabilization is dominated by several classes of drugs, primarily statins, PCSK9 inhibitors, and ezetimibe.
Statins: As inhibitors of HMG-CoA reductase, statins are the cornerstone of lipid-lowering therapy.[10] Beyond their potent LDL-C lowering effects, statins exhibit pleiotropic effects, including anti-inflammatory actions and improvement of endothelial function, which contribute to plaque stabilization.[10][11] Imaging studies using intravascular ultrasound (IVUS) have consistently demonstrated that intensive statin therapy can halt plaque progression and even induce regression.[10][12] Statins have been shown to alter plaque composition, leading to a decrease in lipid content and an increase in fibrous and calcified tissue, resulting in a more stable plaque phenotype.[11][12][13]
PCSK9 Inhibitors: Proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitors, such as evolocumab and alirocumab, are monoclonal antibodies that lead to a profound and sustained reduction in LDL-C levels.[14] Clinical trials like GLAGOV and PACMAN-AMI have shown that the combination of a PCSK9 inhibitor with statin therapy promotes significant plaque regression and favorable changes in plaque composition.[15][16] These changes include a reduction in the lipid content and an increase in the fibrous cap thickness of atherosclerotic plaques.[16][17] Inclisiran, a small interfering RNA (siRNA) that inhibits PCSK9 synthesis, has also been shown to effectively lower LDL-C and is expected to contribute to plaque stabilization.[18][19]
Ezetimibe: Ezetimibe inhibits the intestinal absorption of cholesterol, leading to a reduction in LDL-C.[20] The IMPROVE-IT trial showed that adding ezetimibe to statin therapy in patients with acute coronary syndrome further reduced cardiovascular events.[21] Studies using intravascular imaging have shown that the combination of ezetimibe and a statin can lead to greater plaque regression compared to statin monotherapy.[20][21][22] Ezetimibe may also contribute to plaque stabilization by reducing cholesterol crystal accumulation and inflammation within the plaque.[23][24]
Quantitative Data on Lipid Modification and Plaque Changes
The following tables summarize the quantitative effects of this compound and its alternatives on key lipid parameters and atherosclerotic plaque characteristics.
Table 1: Effects on Lipid and Lipoprotein Levels
| Treatment | LDL-C Reduction | HDL-C Increase | Non-HDL-C Reduction | Lipoprotein(a) Reduction |
| This compound (100 mg) | ~17-40%[3][25] | ~104-145%[3][25] | ~18%[3] | ~15-25%[3][25] |
| High-Intensity Statins | ~50% or more | Modest (~5-10%) | Significant | Variable/Minimal |
| PCSK9 Inhibitors | ~50-60% (on top of statin)[16] | Modest (~5-9%) | Significant | ~20-30% |
| Ezetimibe | ~15-20% (on top of statin) | Minimal (~1-3%) | Significant | Minimal |
Table 2: Effects on Atherosclerotic Plaque Composition and Volume
| Treatment | Plaque Volume | Lipid Content | Fibrous Cap Thickness | Calcification |
| This compound | Reduction[9] | Reduction (inferred) | Increase (inferred) | - |
| High-Intensity Statins | Regression[10][12] | Reduction[12] | Increase[12] | Increase[13] |
| PCSK9 Inhibitors | Regression[16][26][27] | Reduction[17][27] | Increase[16] | Increase[17] |
| Ezetimibe | Regression[20][22] | Reduction[23] | - | - |
Methodologies and Visualizations
Experimental Protocols for Plaque Assessment
The assessment of atherosclerotic plaque stability and composition in clinical trials relies heavily on advanced intravascular imaging techniques and histological analysis.
-
Intravascular Ultrasound (IVUS): IVUS is a catheter-based imaging modality that uses high-frequency sound waves to generate cross-sectional images of blood vessels.[28][29] It allows for the quantification of plaque burden (percent atheroma volume), vessel dimensions, and can distinguish between different plaque components like calcified and non-calcified plaque.[28][30][31]
-
Optical Coherence Tomography (OCT): OCT is a light-based imaging technique that provides a much higher resolution (~10-15 µm) than IVUS.[32][33] This high resolution enables detailed visualization of the plaque's microstructure, including the precise measurement of the fibrous cap thickness, identification of lipid-rich plaques, and detection of thrombus.[32][34][35][36]
-
Histology: Histological analysis of atherosclerotic plaques, typically performed on post-mortem or atherectomy specimens, is the gold standard for characterizing plaque composition.[37][38] Tissues are sectioned and stained (e.g., with Hematoxylin and Eosin or Movat pentachrome) to identify features like the necrotic core, inflammatory cells (macrophages), smooth muscle cells, collagen, and calcification.[37][39][40]
Visualizing Mechanisms of Action and Experimental Workflows
Caption: Mechanism of this compound in promoting plaque stability.
Caption: Mechanisms of action for Statins and PCSK9 Inhibitors.
Caption: Experimental workflow for assessing plaque stability.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound as a potential cardioprotective strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. dovepress.com [dovepress.com]
- 5. This compound Finds (Modest) Success Where All Other CETP Inhibitors Failed | tctmd.com [tctmd.com]
- 6. Effect of this compound on Cholesterol Efflux Capacity: A Substudy of the DEFINE Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cholesterol Efflux Potential and Anti-inflammatory Properties of HDL following Treatment with Niacin or this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. This compound reduces progression of atherosclerosis, mainly by reducing non-HDL-cholesterol, improves lesion stability and adds to the beneficial effects of atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stabilization of high-risk plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of plaque stabilization with statins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of statins in plaque stabilization | PPT [slideshare.net]
- 13. Statins Positively Alter Coronary Plaque Composition | tctmd.com [tctmd.com]
- 14. The Effect of PCSK9 Inhibition on the Stabilization of Atherosclerotic Plaque Determined by Biochemical and Diagnostic Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PCSK9 and Coronary Artery Plaque-New Opportunity or Red Herring? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. jacc.org [jacc.org]
- 18. academic.oup.com [academic.oup.com]
- 19. mdpi.com [mdpi.com]
- 20. Effect of Ezetimibe on Stabilization and Regression of Intracoronary Plaque ― The ZIPANGU Study ― [jstage.jst.go.jp]
- 21. Evidence of Plaque Regression Bolsters Case for Combining Ezetimibe With Statin | tctmd.com [tctmd.com]
- 22. Effect of Ezetimibe on Stabilization and Regression of Intracoronary Plaque - The ZIPANGU Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Meta-analysis and trial sequential analysis of ezetimibe for coronary atherosclerotic plaque compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Meta-analysis and trial sequential analysis of ezetimibe for coronary atherosclerotic plaque compositions [frontiersin.org]
- 25. ahajournals.org [ahajournals.org]
- 26. The Effects on Plaque of Statins & PCSK9 Inhibitors [natap.org]
- 27. Clinical impact of PCSK9 inhibitor on stabilization and regression of lipid-rich coronary plaques: a near-infrared spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Intravascular Ultrasound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. Intravascular Ultrasound [radiologyinfo.org]
- 30. sozocardiology.com [sozocardiology.com]
- 31. my.clevelandclinic.org [my.clevelandclinic.org]
- 32. Optical Coherence Tomography For the Detection of the Vulnerable Plaque | ECR Journal [ecrjournal.com]
- 33. Optical coherence tomography in coronary atherosclerosis assessment and intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Assessment of coronary arterial plaque by optical coherence tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. radiologybusiness.com [radiologybusiness.com]
- 36. researchgate.net [researchgate.net]
- 37. Histopathologic Characteristics of Atherosclerotic Coronary Disease and Implications of the Findings for the Invasive and Noninvasive Detection of Vulnerable Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Histology of atherosclerotic plaque from coronary arteries of deceased patients after coronary artery bypass graft surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. elsevier.es [elsevier.es]
- 40. researchgate.net [researchgate.net]
Anacetrapib's CETP Inhibition: A Comparative Guide to In Vitro and In Vivo Activity
An Objective Analysis for Drug Development Professionals
Anacetrapib, a potent and reversible inhibitor of the Cholesteryl Ester Transfer Protein (CETP), has undergone extensive investigation for its role in modulating lipid profiles. As a key target in managing dyslipidemia, understanding the correlation between this compound's biochemical potency (in vitro) and its physiological effects (in vivo) is critical for researchers and drug developers. This guide provides a detailed comparison of its activity in controlled laboratory settings versus complex biological systems, supported by experimental data and comparisons with other CETP inhibitors.
Part 1: In Vitro Inhibitory Potency of this compound
In vitro assays are fundamental for determining a compound's direct inhibitory effect on its target protein. For this compound, these assays typically measure the transfer of labeled cholesteryl esters (CE) or triglycerides (TG) between lipoprotein donors (like HDL) and acceptors (like LDL). The half-maximal inhibitory concentration (IC50) is a key metric derived from these experiments.
Quantitative In Vitro Data
The potency of this compound has been demonstrated across various assays, showing high affinity for CETP.
| Assay Target/System | Transfer Measured | IC50 Value (nM) | Reference |
| Recombinant human CETP (rhCETP) | Cholesteryl Ester | 7.9 | [1] |
| Mutant CETP (C13S) | Cholesteryl Ester | 11.8 | [1] |
| CETP-mediated transfer | Cholesteryl Ester | 16 | [2] |
| CETP-mediated transfer | Triglyceride | 29 | [2] |
| Total HDL to LDL transfer | ³H-Cholesteryl Ester | 30 | [3][4] |
| Isolated HDL3 to HDL2 transfer | ³H-Cholesteryl Ester | 200 | [3][4] |
Experimental Protocol: Fluorometric CETP Activity Assay
A common method for assessing CETP activity in vitro involves a fluorometric assay.
-
Principle : The assay utilizes a donor particle containing a self-quenched fluorescently labeled lipid and an acceptor particle. In the presence of active CETP, the fluorescent lipid is transferred to the acceptor particle, leading to de-quenching and a measurable increase in fluorescence intensity (e.g., at λex = 465 nm / λem = 535 nm).
-
Procedure :
-
Recombinant human CETP or plasma containing CETP is incubated in assay buffer.
-
Varying concentrations of the inhibitor (this compound) are added to the wells.
-
The reaction is initiated by adding the donor and acceptor molecules.
-
The mixture is incubated at 37°C for a set period (e.g., 1-3 hours).
-
Fluorescence is measured kinetically using a microplate reader.
-
-
Data Analysis : The rate of fluorescence increase is proportional to CETP activity. The percentage of inhibition at each this compound concentration is calculated relative to a control (without inhibitor), and the data are fitted to a dose-response curve to determine the IC50 value.
Figure 1. Workflow for a typical in vitro CETP inhibition assay.
Part 2: In Vivo CETP Inhibitory Activity
In vivo studies assess the effect of this compound in a complete biological system, providing insights into its pharmacokinetics, efficacy, and overall physiological impact. These studies are typically conducted in animal models expressing human CETP, such as transgenic mice or hamsters.
Quantitative In Vivo Data
This compound demonstrates robust CETP inhibition in vivo, leading to significant and favorable alterations in lipoprotein profiles.
| Animal Model | This compound Dose | CETP Inhibition | Key Lipid Changes | Reference |
| Human CETP Transgenic Mice | 100 mg/kg (single dose) | ~80% | +22% in total HDL-C | [3][4] |
| Dyslipidemic Hamsters | 60 mg/kg/day (2 weeks) | 94% | +47% in HDL-C | [1] |
| Dyslipidemic Hamsters | Not Specified | 54% | +52% in HDL-C; -32% in LDL-C | |
| Normolipidemic Hamsters | Not Specified | 38% | +60% in HDL-C |
Experimental Protocol: Ex Vivo CETP Activity Measurement
This common in vivo protocol measures CETP activity in plasma samples taken from animals after they have been treated with the inhibitor.
-
Dosing : this compound is administered to CETP-expressing animal models (e.g., via oral gavage) at specified doses and time intervals.
-
Sample Collection : Blood is collected from the animals at various time points post-dosing. Plasma is then isolated through centrifugation.
-
Ex Vivo Assay : The collected plasma, which contains both CETP and the in vivo-circulating this compound, is then assayed for CETP activity. This is typically done using an in vitro activity kit, such as the fluorometric assay described previously.
-
Data Analysis : The CETP activity in plasma from treated animals is compared to that from vehicle-treated control animals to calculate the percentage of in vivo inhibition. Lipid profiles (HDL-C, LDL-C) are also analyzed to correlate with the inhibition levels.
Figure 2. Workflow for assessing in vivo CETP inhibition.
Part 3: Correlation and Discrepancies
While this compound's potent in vitro inhibition generally translates to strong in vivo efficacy, crucial differences have been observed. These discrepancies highlight the complexity of integrated physiological systems compared to isolated biochemical assays and underscore the necessity of in vivo validation.
A key finding is that some effects observed in vitro are not merely attenuated but are reversed in vivo.
-
Pre-β HDL Formation : In vitro, this compound inhibits the CETP-mediated formation of pre-β HDL particles.[1] However, in animal models treated with this compound, the levels of pre-β HDL were observed to increase.[5]
-
HDL Remodeling : The transfer of cholesteryl ester from small, dense HDL3 to larger HDL2 particles is inhibited by this compound in isolated in vitro systems.[3][4] In contrast, in vivo studies in CETP transgenic mice showed that this compound treatment actually increased the flux of cholesteryl ester into the HDL2 fraction.[3][4]
These findings suggest that the net effect of CETP inhibition in vivo involves multiple, interconnected pathways that are not fully recapitulated in a test tube. The potent blocking of CE transfer from HDL to apoB-containing lipoproteins appears to be the dominant effect in vivo, leading to an accumulation of larger, CE-rich HDL particles and an overall enhancement of pathways that generate beneficial lipoprotein species.
Figure 3. Discrepancy in this compound's effect on HDL remodeling.
Part 4: Comparison with Alternative CETP Inhibitors
The landscape of CETP inhibitors includes several compounds, each with a unique profile. The failure of earlier candidates like torcetrapib due to off-target effects (e.g., increased blood pressure and aldosterone) underscores the importance of selectivity, which this compound has demonstrated.[6][7] Dalcetrapib was a much weaker inhibitor and failed to show efficacy.[8][9] Evacetrapib was potent but did not reduce cardiovascular events in its phase III trial.[9][10][11]
| Inhibitor | In Vitro Potency (IC50) | In Vivo Efficacy (Lipid Changes) | Clinical Outcome Summary |
| This compound | Potent (e.g., 7.9 nM vs rhCETP)[1] | Strong: ~138% increase in HDL-C, ~40% decrease in LDL-C | REVEAL trial: Significant 9% reduction in major coronary events. |
| Evacetrapib | Potent (5.5 nM vs rhCETP)[10] | Strong: ~130% increase in HDL-C, ~37% decrease in LDL-C[9] | ACCELERATE trial: Terminated for futility; no reduction in cardiovascular events.[11] |
| Dalcetrapib | Weak/Modulator | Modest: ~30% increase in HDL-C, no significant LDL-C reduction.[8][10] | dal-OUTCOMES trial: Terminated for futility; lacked efficacy.[9] |
| Torcetrapib | Potent | Strong: Significant increase in HDL-C and decrease in LDL-C. | ILLUMINATE trial: Terminated due to increased mortality and cardiovascular events from off-target effects.[6][8] |
This comparison highlights that while high in vitro and in vivo potency in modulating lipids is necessary, it is not sufficient to guarantee clinical success. This compound is notable for being the only CETP inhibitor to date that has demonstrated a statistically significant, albeit modest, reduction in cardiovascular events in a large-scale outcomes trial.[5]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Single-dose pharmacokinetics and pharmacodynamics of this compound, a potent cholesteryl ester transfer protein (CETP) inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. mdpi.com [mdpi.com]
- 6. On- and off-target pharmacology of torcetrapib: current understanding and implications for the structure activity relationships (SAR), discovery and development of cholesteryl ester-transfer protein (CETP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety of CETP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Future of cholesteryl ester transfer protein (CETP) inhibitors: a pharmacological perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lipid.org [lipid.org]
- 10. Evacetrapib is a novel, potent, and selective inhibitor of cholesteryl ester transfer protein that elevates HDL cholesterol without inducing aldosterone or increasing blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evacetrapib - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Anacetrapib Disposal: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of anacetrapib is critical to ensure laboratory safety and environmental protection. this compound, a CETP inhibitor, is classified as harmful if swallowed, a skin and eye irritant, and very toxic to aquatic life with long-lasting effects.[1][2] Adherence to the following procedures will mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to consult the substance's Safety Data Sheet (SDS). Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound.[1] Ensure adequate ventilation to avoid inhalation of the compound, which may cause respiratory irritation.[1]
Quantitative Safety and Environmental Data
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed[1][2] | GHS07 | P264, P270, P301+P312+P330 |
| Skin Irritation | Causes skin irritation[1] | GHS07 | P264, P280 |
| Eye Irritation | Causes serious eye irritation[1] | GHS07 | P264, P280, P305+P351+P338 |
| Respiratory Irritation | May cause respiratory irritation[1] | GHS07 | P261, P271, P304+P340, P312 |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects[2] | GHS09 | P273, P391 |
Step-by-Step Disposal Protocol
This protocol outlines the approved procedure for the disposal of this compound waste.
-
Segregation of Waste:
-
Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and contaminated PPE, in a designated and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Waste Container Requirements:
-
Use a compatible, leak-proof container with a secure lid.
-
The container must be labeled with "Hazardous Waste," the name "this compound," and the associated hazard pictograms (harmful/irritant and environmental hazard).
-
-
Disposal of Pure this compound (Unused Product):
-
For larger quantities, the material should be sent to an approved waste disposal plant.[2]
-
Do not dispose of solid this compound directly into the trash or down the drain.
-
-
Disposal of Contaminated Labware and Debris:
-
All disposable items that have come into contact with this compound must be considered hazardous waste.
-
Place these items in the designated hazardous waste container.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS department. They will ensure the waste is transported to a licensed hazardous waste treatment, storage, and disposal facility (TSDF).
-
Do not allow undiluted product or large quantities of it to reach ground water, water courses, or sewage systems.[1]
-
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
References
Personal protective equipment for handling Anacetrapib
Essential Safety and Handling Guide for Anacetrapib
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedural steps are designed to ensure a safe laboratory environment and minimize exposure risk.
Hazard Identification and Summary
This compound is a hazardous substance that requires careful handling.[1] The primary routes of exposure are ingestion, inhalation, and contact with skin or eyes. The compound is classified with several hazards according to the Globally Harmonized System (GHS).[2]
Table 1: GHS Hazard Summary for this compound
| Hazard Classification | GHS Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[2] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2] |
| Hazardous to the Aquatic Environment, Long-Term | Category 1 | H410: Very toxic to aquatic life with long lasting effects[3] |
Operational and Disposal Plans
A systematic approach is essential when handling this compound. The following sections detail the necessary personal protective equipment, step-by-step handling protocols, and proper disposal methods.
Personal Protective Equipment (PPE)
Based on the identified hazards, the following PPE is mandatory to prevent exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield to protect against dust particles and splashes. This compound is known to cause serious eye irritation.[2]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Wash hands thoroughly with soap and water after handling, even after removing gloves.[3]
-
Body Protection: A standard laboratory coat should be worn to prevent skin contact. Ensure it is fully buttoned.
-
Respiratory Protection: If working with the solid form where dust may be generated, or if ventilation is inadequate, use a NIOSH-approved particulate respirator. Avoid breathing in dust or fumes.[2]
Safe Handling Protocol
This compound is supplied as a crystalline solid.[1] Adherence to a strict protocol is crucial for safety.
Step 1: Preparation
-
Before use, review the complete Safety Data Sheet (SDS) for this compound.[1]
-
Ensure a safety shower and eyewash station are readily accessible.
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form to minimize inhalation risk.
Step 2: Handling and Solution Preparation
-
Avoid all direct contact with the compound. Do not ingest, inhale, or allow it to contact eyes, skin, or clothing.[1]
-
When weighing the solid, do so carefully to avoid generating dust.
-
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[1] When preparing a stock solution, add the solvent to the solid slowly to prevent splashing.
-
Do not eat, drink, or smoke in the area where this compound is being handled.[3]
Step 3: Post-Handling and Decontamination
-
After handling, wash skin thoroughly.[3]
-
Clean all equipment and the work surface used during the procedure to prevent cross-contamination and accidental exposure.
Emergency Procedures (First Aid)
In case of accidental exposure, follow these immediate steps:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[3]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician if irritation persists.[3]
-
In Case of Eye Contact: Flush eyes with water as a precaution for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]
-
If Swallowed: Call a poison control center or doctor immediately if you feel unwell. Rinse mouth with water. Never give anything by mouth to an unconscious person.[3]
Storage and Disposal Plan
Proper storage and disposal are critical to prevent environmental contamination and ensure safety.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability as a solid, storage at -20°C is recommended.[1]
-
Disposal: Dispose of this compound and its container at an approved waste disposal plant.[3] Do not allow the product to enter drains, sewers, or waterways, as it is very toxic to aquatic life.[2][3] Keep the material in suitable, closed containers for disposal.[3]
Visual Workflow for Handling this compound
The following diagram outlines the logical workflow for safely managing this compound from initial risk assessment to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
